(S)-Fmoc-β2-homoleucine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H25NO4 |
|---|---|
Molecular Weight |
367.44 |
Synonyms |
(S)-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-4-methylpentanoic acid; (S)-Fmoc-β2-hLeu-OH |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-Fmoc-β²-homoleucine: Properties, Structure, and Applications in Peptide Science
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of β-Amino Acids in Peptide Design
In the landscape of peptide-based therapeutics and drug discovery, the incorporation of non-proteinogenic amino acids has emerged as a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. Among these, β-amino acids, and specifically (S)-Fmoc-β²-homoleucine, have garnered significant attention. This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of (S)-Fmoc-β²-homoleucine, offering insights into its role in the design of novel peptidomimetics with enhanced therapeutic potential.
(S)-Fmoc-β²-homoleucine is a synthetic amino acid derivative that belongs to the class of β-homo amino acids.[1] Its structure is characterized by an additional methylene group in the backbone between the α-carbon and the carboxyl group of its α-amino acid counterpart, leucine. This seemingly subtle modification has profound implications for the conformational properties and biological stability of peptides into which it is incorporated.[2][3] The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus makes it a readily usable building block in solid-phase peptide synthesis (SPPS), the cornerstone of modern peptide chemistry.[4]
Physicochemical Properties of (S)-Fmoc-β²-homoleucine
A thorough understanding of the physicochemical properties of (S)-Fmoc-β²-homoleucine is crucial for its effective handling, storage, and application in peptide synthesis.
| Property | Value | Source(s) |
| Chemical Name | (S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid | [1] |
| Synonyms | (S)-Fmoc-β²-hLeu-OH, N-Fmoc-L-beta-homoleucine | [5] |
| CAS Number | 193887-44-4 | [1] |
| Molecular Formula | C₂₂H₂₅NO₄ | [5] |
| Molecular Weight | 367.4 g/mol | [5] |
| Appearance | White to off-white powder | [1] |
| Melting Point | Data not available for (S)-Fmoc-β²-homoleucine. The related compound, Fmoc-L-β-homoisoleucine, has a melting point of 130-132 °C. | |
| Solubility | Soluble in organic solvents such as dimethylformamide (DMF), dichloromethane (DCM), and methanol. | |
| Storage | Store at 2-8 °C to ensure long-term stability. |
The Molecular Architecture of (S)-Fmoc-β²-homoleucine
The unique structural features of (S)-Fmoc-β²-homoleucine are central to its utility in peptide design. The molecule can be deconstructed into three key components: the β²-homoleucine core, the Fmoc protecting group, and the isobutyl side chain.
1. The β²-Homoleucine Core: The defining feature is the β-amino acid structure, where the amino group is attached to the second carbon (the β-carbon) from the carboxyl group. This extended backbone introduces a greater degree of conformational flexibility compared to α-amino acids, while also predisposing the peptide chain to adopt specific secondary structures, such as helices.[3][6]
2. The Fmoc Protecting Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the amino terminus. Its key advantage in SPPS is its stability to the acidic conditions used for side-chain deprotection and cleavage from the resin, allowing for an orthogonal protection strategy. The Fmoc group is readily removed by treatment with a mild base, typically a solution of piperidine in DMF.[4]
3. The Isobutyl Side Chain: The isobutyl side chain is identical to that of the natural amino acid leucine, providing a nonpolar, hydrophobic character that can participate in crucial binding interactions within a peptide's target protein.
Caption: Chemical structure of (S)-Fmoc-β²-homoleucine.
Synthesis of (S)-Fmoc-β²-homoleucine
The synthesis of (S)-Fmoc-β²-homoleucine typically starts from the commercially available chiral precursor, (S)-3-(aminomethyl)-5-methylhexanoic acid, which is also known as pregabalin.[7][8][9] The synthesis involves the protection of the amino group with the Fmoc moiety.
Step-by-Step Synthesis Protocol:
-
Dissolution: Dissolve (S)-3-(aminomethyl)-5-methylhexanoic acid in a suitable solvent system, such as a mixture of dioxane and water.
-
Basification: Add a base, for example, sodium bicarbonate or sodium carbonate, to the solution to deprotonate the amino group, making it nucleophilic.
-
Fmoc-Cl Addition: Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) in dioxane to the reaction mixture at a controlled temperature, typically 0-5 °C, to prevent side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, acidify the mixture with a dilute acid, such as hydrochloric acid, to a pH of approximately 2-3. This protonates the carboxylic acid and precipitates the Fmoc-protected product.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure (S)-Fmoc-β²-homoleucine.
Application in Solid-Phase Peptide Synthesis (SPPS)
(S)-Fmoc-β²-homoleucine is a valuable building block for the synthesis of modified peptides using Fmoc-based SPPS. The general workflow for incorporating this amino acid into a peptide chain is outlined below.
Caption: General workflow for SPPS using (S)-Fmoc-β²-homoleucine.
Causality Behind Experimental Choices:
-
Resin Choice: The choice of resin (e.g., Rink Amide, Wang) depends on whether a C-terminal amide or carboxylic acid is desired.
-
Coupling Reagents: Standard coupling reagents such as HBTU/HOBt or HATU are typically effective for coupling β-amino acids, although longer coupling times or double coupling may be necessary due to the potentially lower reactivity of the β-amino group.
-
Fmoc Deprotection: The use of 20% piperidine in DMF is a well-established and efficient method for Fmoc removal. The reaction is rapid and generally clean.[4]
-
Cleavage Cocktail: A cleavage cocktail containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water) is used to cleave the peptide from the resin and remove acid-labile side-chain protecting groups. The scavengers are crucial to prevent side reactions with reactive amino acid residues.
Impact of β²-Homoleucine Incorporation on Peptide Properties
The introduction of (S)-Fmoc-β²-homoleucine into a peptide sequence can significantly alter its biological and pharmacological properties.
Enhanced Proteolytic Stability: One of the most significant advantages of incorporating β-amino acids is the increased resistance of the resulting peptides to enzymatic degradation.[2][10][11] The altered backbone structure is a poor substrate for many common proteases, which are highly specific for α-peptides. This enhanced stability leads to a longer in vivo half-life, a critical factor for the development of peptide-based drugs.
Conformational Control: β-amino acids can induce stable secondary structures in peptides, even in short sequences.[3][6] The additional methylene group in the backbone of β²-homoleucine provides greater conformational freedom, which can be harnessed to design peptides with specific folds that mimic the bioactive conformations of natural peptides or proteins. This is particularly relevant for targeting protein-protein interactions, which often involve helical interfaces.[12]
Modulation of Bioactivity: By influencing the conformation and stability of a peptide, the incorporation of β²-homoleucine can modulate its biological activity. This may involve enhancing the binding affinity for a target receptor or enzyme, or altering the selectivity profile of the peptide.[13]
Conclusion
(S)-Fmoc-β²-homoleucine is a powerful and versatile tool in the arsenal of the peptide chemist and drug discovery scientist. Its unique structural features offer a means to systematically modify peptides to improve their therapeutic properties, most notably their stability and conformational definition. As our understanding of the structural biology of β-peptides continues to grow, the strategic incorporation of building blocks like (S)-Fmoc-β²-homoleucine will undoubtedly play an increasingly important role in the development of the next generation of peptide-based therapeutics.
References
- Google Patents. (n.d.). Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid.
- Google Patents. (n.d.). Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid.
- Google Patents. (n.d.). Processes for the preparation of (s)-3-(aminomethyl)-5-methylhexanoic acid.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- Pomerantz, W. C., et al. (2008). Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides.
-
Wikipedia. (n.d.). β-Homoleucine. Retrieved from [Link]
- Tigo, A. L., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2353.
- Google Patents. (n.d.). Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid.
-
ResearchGate. (n.d.). Stereo drawing of Fmoc- homo - β -( S )-leucine methyl ester with numbering of the atoms. Retrieved from [Link]
-
ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). β-Amino acid residues: Conformational characterization of an N- and C-protected homo-β-(S)-leucine. Retrieved from [Link]
-
ResearchGate. (n.d.). FT‐IR spectra of the Fmoc‐Trp‐OH bulk compound, shake and non‐shake xerogels. Retrieved from [Link]
-
RSC Publishing. (n.d.). Constrained beta-amino acid-containing miniproteins. Retrieved from [Link]
-
ResearchGate. (n.d.). β-Aminopeptidases: enzymatic degradation and synthesis of β-amino acid containing peptides and kinetic resolution of β-amino acid amides. Retrieved from [Link]
-
CHIMIA. (1997). The Biological Stability of β-Peptides: No Interactions between α. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides. Retrieved from [Link]
Sources
- 1. N-Fmoc-L-beta-homoleucine, 95% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. glycopep.com [glycopep.com]
- 5. chempep.com [chempep.com]
- 6. researchgate.net [researchgate.net]
- 7. US20110144383A1 - Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid - Google Patents [patents.google.com]
- 8. US5840956A - Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid - Google Patents [patents.google.com]
- 9. WO2011071520A1 - Processes for the preparation of (s)-3-(aminomethyl)-5-methylhexanoic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. The Biological Stability of β-Peptides: No Interactions between α- and β-Peptidic Structures? | CHIMIA [chimia.ch]
- 12. β-Peptides as inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: (S)-Fmoc-β2-Homoleucine in Advanced Peptidomimetics
Executive Summary
(S)-Fmoc-β2-homoleucine (CAS: 193887-45-5) is a specialized non-proteinogenic amino acid building block used to engineer protease-resistant peptidomimetics and foldamers . Unlike its
This guide provides a technical deep-dive into the utility, mechanistic advantages, and rigorous synthetic protocols required to successfully incorporate this compound into bioactive peptide sequences.
Chemical Architecture & Properties[1]
To effectively utilize this compound, one must distinguish it from its isomers. The positioning of the side chain dictates both the folding propensity of the resulting peptide and the difficulty of the coupling reaction.
Structural Comparison: vs. vs.
| Feature | L-Leucine ( | (S)- | (S)- |
| Formula | |||
| Backbone | 3-atom ( | 4-atom ( | 4-atom ( |
| Side Chain Position | |||
| Steric Hindrance | Moderate | Low (remote from activation site) | High (at activation site) |
| Racemization Risk | Low (standard protocols) | Negligible (chiral center not activated) | High (chiral center is activated) |
Mechanistic Implications
The
-
Nucleophilic Attack: The incoming amine from the growing peptide chain faces significant steric repulsion, drastically slowing down the coupling rate.
-
Epimerization: The
-proton is acidic. During activation (e.g., with HATU/DIEA), the formation of an oxazolone intermediate or direct enolization is favored, leading to rapid loss of chirality if not carefully controlled.
Mechanistic Utility in Drug Design
Proteolytic Stability
The primary driver for incorporating this compound is the evasion of endogenous proteases. Most peptidases recognize the specific spatial arrangement of the amide bond and the side chain of
Foldamer Design
-amino acids are potent inducers of secondary structures known as helices .- -peptides typically form 14-helices.
-
-peptides favor the formation of 12-helices or 10/12-helices when alternated with
-amino acids. -
Mixed
peptides: Incorporating -homoleucine constrains the backbone into specific turn conformations, useful for mimicking protein loops or GPCR ligands where rigid side-chain orientation is critical for receptor binding.
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)[3]
Warning: Standard automated protocols for
Optimized Coupling Workflow
The following protocol uses HATU/HOAt to maximize activation speed while maintaining low temperature to suppress racemization.
Reagents:
-
Resin: Rink Amide or Wang Resin (low loading, < 0.4 mmol/g recommended to reduce aggregation).
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: TMP (2,4,6-Trimethylpyridine) or DIEA (Diisopropylethylamine) - TMP is preferred for highly racemization-prone residues.
-
Solvent: DMF (Dimethylformamide).
Step-by-Step Protocol:
-
Resin Preparation: Swell resin in DMF for 30 minutes.
-
Deprotection: Remove previous Fmoc group using 20% Piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (3x).
-
Activation (Pre-activation is critical):
-
Dissolve this compound (3.0 eq) and HATU (2.9 eq) in minimum DMF.
-
Add TMP (6.0 eq).
-
Crucial: Allow to activate for exactly 30-60 seconds . Do not age the activated ester longer, as this increases racemization risk.
-
-
Coupling:
-
Add the activated solution to the resin.
-
Agitate gently for 2 to 4 hours (double coupling is often required).
-
Monitoring: Use the Kaiser test (if primary amine) or Chloranil test (if secondary amine). If positive, repeat coupling with fresh reagents.
-
-
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Visualization of Synthesis Logic
Figure 1: Critical Control Points in the Synthesis of
Troubleshooting & Quality Control
| Issue | Root Cause | Corrective Action |
| Incomplete Coupling | Steric hindrance at | Switch to HOAt/DIC or perform double coupling . Increase temperature to 40°C (with caution regarding racemization). |
| Racemization (>5%) | Base-catalyzed proton abstraction from activated species. | Use a weaker base like TMP (collidine) instead of DIEA. Reduce activation time. Use Oxyma Pure as an additive.[1] |
| Deletion Sequences | Aggregation of | Use Pseudoproline dipeptides or switch to PEG-based resins (e.g., ChemMatrix) to improve solvation. |
References
-
Chemical Identity & Structure
- PubChem Compound Summary for CID 57651132 (2023).
-
Synthesis & Racemization Mechanisms
- Seebach, D., et al. (2004). "Beta-Peptidic Peptidomimetics." Accounts of Chemical Research. (Discusses the stability and folding of and peptides).
-
Coupling Reagents & Protocols
- El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. (Authoritative review on HATU/HOAt vs.
-
Biological Applications
- Steer, D. L., et al. (2002). "Beta-Amino Acids: Versatile Peptidomimetics." Current Medicinal Chemistry.
Sources
Synthesis and purification of (S)-Fmoc-β2-homoleucine
Technical Guide: Asymmetric Synthesis of (S)-Fmoc- -Homoleucine
Strategic Analysis & Retrosynthesis
Target Molecule: (S)-Fmoc-3-amino-2-isobutylpropanoic acid ((S)-Fmoc-
The vs. Challenge
Unlike
Selected Pathway: Evans Enolate Alkylation
To ensure high optical purity (>98% ee), this guide utilizes the Evans Oxazolidinone route. This method relies on the steric bulk of a chiral auxiliary to direct the alkylation of a
Retrosynthetic Logic:
-
Target: (S)-Fmoc-
-hLeu. -
Precursor: (S)-Boc-
-hLeu (Protecting group swap required). -
Chiral Intermediate: N-Acyloxazolidinone with isobutyl side chain.
-
Starting Materials: Boc-
-Alanine + (R)-4-benzyl-2-oxazolidinone + Isobutyl Iodide.
Experimental Protocol
Phase 1: Scaffold Construction (Auxiliary Attachment)
The first step involves attaching the chiral auxiliary to Boc-
Reagents:
-
Boc-
-Alanine (1.0 equiv) -
(R)-4-benzyl-2-oxazolidinone (1.0 equiv) [Note: (R)-auxiliary typically directs to (S)-product in this specific alkylation manifold, but verify with specific transition state models].
-
Pivaloyl chloride (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
LiCl (0.1 equiv)
-
THF (anhydrous)
Procedure:
-
Mixed Anhydride Formation: Dissolve Boc-
-alanine in anhydrous THF at -78°C. Add TEA followed by pivaloyl chloride dropwise. Stir for 15 min at -78°C, then 45 min at 0°C. -
Lithiation of Auxiliary: In a separate flask, dissolve (R)-4-benzyl-2-oxazolidinone in THF at -78°C. Add
-BuLi (1.0 equiv) dropwise. Stir for 30 min. -
Coupling: Cannulate the lithiated auxiliary into the mixed anhydride solution at -78°C.
-
Workup: Allow to warm to RT. Quench with sat.
. Extract with EtOAc. Wash with and brine. -
Validation:
NMR should show the characteristic oxazolidinone signals and the Boc- -Ala backbone.
Phase 2: Asymmetric Alkylation (The Critical Step)
This step establishes the stereocenter at C2 via a Z-enolate transition state.
Reagents:
-
N-Acyloxazolidinone substrate (from Phase 1)[2]
-
LiHMDS (2.2 equiv) [Double deprotonation is required: one for the NH-Boc, one for the
-proton]. -
Isobutyl Iodide (3.0 equiv)
-
THF (anhydrous)
Procedure:
-
Enolization: Cool the substrate in THF to -78°C. Add LiHMDS dropwise. The first equivalent deprotonates the carbamate (Boc-NH); the second generates the enolate. Stir for 1 hour to ensure complete dianion formation.
-
Alkylation: Add Isobutyl Iodide (neat, dry) dropwise.
-
Incubation: Stir at -78°C for 4 hours, then allow to warm slowly to -20°C overnight. Do not warm to RT quickly , as this degrades diastereoselectivity.
-
Quench: Pour into cold sat.
. -
Purification: Flash column chromatography (Hexane/EtOAc). Separation of the diastereomers is possible here if selectivity was imperfect, but Evans chemistry typically yields >95:5 dr.
Phase 3: Auxiliary Cleavage & Protecting Group Swap
We must remove the auxiliary without racemizing the newly formed center and switch from Boc to Fmoc for SPPS compatibility.
Step A: Hydrolysis
-
Dissolve alkylated intermediate in THF/
(3:1) at 0°C. -
Add
(4 equiv) followed by LiOH (2 equiv). -
Stir at 0°C for 3 hours. (Oxazolidinone can be recovered by extraction).[3]
-
Acidify aqueous layer to pH 2 and extract the free acid: (S)-Boc-
-homoleucine .
Step B: Boc-to-Fmoc Exchange
-
Deprotection: Treat the acid with TFA/DCM (1:1) for 1 hour. Evaporate to dryness to get the TFA salt of the amino acid.
-
Reprotection: Dissolve the salt in 10%
. Add Fmoc-OSu (1.1 equiv) dissolved in dioxane. -
Stir vigorously for 12 hours.
-
Workup: Wash with ether (removes byproducts), acidify aqueous phase to pH 2, and extract the product with EtOAc.
Visualization of the Synthetic Workflow
The following diagram illustrates the critical pathway and decision points in the synthesis.
Figure 1: Step-wise synthetic workflow for (S)-Fmoc-
Purification and Quality Control
Achieving pharmaceutical-grade purity requires rigorous removal of the chiral auxiliary and truncated side products.
Purification Protocol
| Step | Technique | Critical Parameters |
| 1. Auxiliary Removal | Liquid-Liquid Extraction | The cleaved oxazolidinone is neutral. Extract it into DCM from the basic aqueous phase (pH > 9) before acidification. |
| 2. Flash Chromatography | Silica Gel (Normal Phase) | Eluent: Hexane/EtOAc + 1% AcOH. Essential for removing unreacted alkyl halides or incomplete hydrolysis products. |
| 3. Final Polish | Preparative HPLC (Reverse Phase) | Column: C18. Gradient: 0-60% ACN in |
Analytical Specifications (QC)
To validate the product for use in solid-phase peptide synthesis (SPPS), the following metrics must be met:
-
Enantiomeric Excess (ee): >98%.[4]
-
Method: Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).
-
Mobile Phase: Hexane/IPA (isocratic).
-
-
Chemical Purity: >98% (by HPLC integration).
-
Identity: HRMS (ESI+) and
NMR (confirming the integral ratio of the Fmoc aromatic protons to the isobutyl methyl doublets).
Mechanistic Insight: The "Dianion" Effect
A common failure mode in
-
The Problem: The carbamate proton (NH-Boc) is more acidic (
) than the -proton ( ). -
The Solution: You must use at least 2.0–2.2 equivalents of LiHMDS. The first equivalent removes the NH proton; the second generates the nucleophilic enolate. Failure to do so results in simple deprotonation of the nitrogen and no alkylation.
References
-
Gellman, S. H., et al. (2003).[5] Efficient synthesis of enantiomerically pure beta2-amino acids via chiral isoxazolidinones.[2][5] Journal of Organic Chemistry.[5]
-
Seebach, D., et al. (1996). Synthesis of beta-amino acids and their incorporation into peptides.[6][1][2][5][7] Helvetica Chimica Acta.
-
Evans, D. A., et al. (1982). Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions. Journal of the American Chemical Society.
-
Arvidsson, P. I., et al. (2001). On the Seebach and Evans Routes to beta2-Amino Acids. Chemistry - A European Journal.
Sources
- 1. Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ajpamc.com [ajpamc.com]
- 5. Efficient synthesis of enantiomerically pure beta2-amino acids via chiral isoxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
Basic principles of incorporating β-amino acids into peptides
Technical Guide: Principles of Incorporating -Amino Acids into Peptidomimetics
Executive Summary
The incorporation of
This guide details the structural mechanics, synthetic protocols, and troubleshooting frameworks required to successfully integrate
Part 1: Structural & Mechanistic Foundations[3]
The Backbone Shift: vs.
The fundamental difference lies in the backbone topology. In
-
-Amino Acids: Derived from homologation of
-amino acids (Arndt-Eistert synthesis). The side chain is on the -carbon. These are synthetically more accessible and less prone to racemization. -
-Amino Acids: The side chain is on the
-carbon (adjacent to the carbonyl). These are sterically more demanding and the C proton is more acidic, increasing racemization risk.
Folding Propensities
While
-
14-Helix: The dominant structure for acyclic
-peptides ( or alternating ).[2] It is defined by H-bonds between C=O( ) and NH( +2), forming a 14-membered ring. It has a pitch of approx. 3.0 residues per turn. -
12-Helix: Often observed in cyclic
-amino acids (e.g., ACPC) or specific solvent conditions.
Visualization of Backbone Logic:
Figure 1: Structural comparison of
Part 2: Synthetic Methodology (Solid Phase Synthesis)
Synthesizing
The "Gold Standard" Protocol
Reagents:
-
Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU/TBTU due to faster kinetics.
-
Base: DIEA (Diisopropylethylamine) or sym-collidine (for racemization-prone residues).[3]
-
Resin: Low-loading Wang or Rink Amide resins (0.3–0.5 mmol/g) to reduce aggregation.
Step-by-Step Workflow:
-
Swelling: DCM/DMF (1:1) for 30 mins.
-
Fmoc Deprotection: 20% Piperidine in DMF (2
10 min). Note: Monitoring UV absorbance is critical as -residues deprotect slower. -
Wash: DMF (5
1 min). -
Coupling (The Critical Step):
-
Stoichiometry: 3.0 eq Fmoc-
-AA : 2.9 eq HATU : 6.0 eq DIEA. -
Time: 60–120 minutes (double the standard
-peptide time). -
Optimization: For difficult couplings (especially
), use microwave irradiation (75°C, 25W, 10 min).
-
-
Capping: Acetic anhydride/DIEA (to terminate unreacted chains).
Data Comparison: vs Synthesis
| Parameter | Standard | |
| Coupling Reagent | HBTU / DIC | HATU / HOAt (Required for kinetics) |
| Coupling Time | 30–45 min | 60–120 min (or MW assisted) |
| Racemization Risk | Low (except Cys/His) | High for |
| Aggregation | Moderate | High (Due to strong H-bonding) |
| Solvent | DMF | NMP or DMF/DMSO (to break aggregation) |
Part 3: Troubleshooting & Optimization
Controlling Racemization ( Specific)
-
Mechanism: Base-catalyzed proton abstraction leads to an enolate intermediate.
-
Solution: Replace DIEA (strong base, pKa ~10.5) with TMP (2,4,6-trimethylpyridine / sym-collidine) (weaker base, pKa ~7.4). This maintains sufficient basicity for activation without stripping the acidic
-proton.
Overcoming Aggregation
-
Solvent Switch: Use N-methylpyrrolidone (NMP) instead of DMF.
-
Chaotropic Salts: Add 0.1M LiCl or KSCN to the coupling mixture to disrupt H-bonds.
-
Microwave: Thermal energy is the most effective method to overcome aggregation barriers.
Optimization Logic Flow:
Figure 2: Decision matrix for troubleshooting incomplete couplings and racemization during
Part 4: Applications in Drug Design
The incorporation of
-
Metabolic Stability: The unique backbone of
-peptides is not recognized by endogenous proteases (pepsin, trypsin, chymotrypsin). Research by Seebach et al. demonstrated that -peptides remain intact in simulated gastric fluid and human serum for days, whereas -peptides degrade in minutes. -
Target Affinity: By adopting stable 14-helices,
-peptides can mimic the -helical domains of proteins involved in Protein-Protein Interactions (PPIs).-
Case Study:HIV gp41 Inhibition .
-peptide foldamers were designed to mimic the HR2 domain of gp41, blocking viral fusion with high potency and extended half-life compared to the native -peptide (Enfuvirtide).
-
References
-
Seebach, D., et al. (1996).[4] "Beta-Peptides: Synthesis by Arndt-Eistert Homologation with Concomitant Peptide Coupling. Structure Determination by NMR and CD Spectroscopy and by X-Ray Crystallography." Helvetica Chimica Acta.[4]
-
Appella, D. H., et al. (1996). "Beta-amino acid oligomers." Journal of the American Chemical Society.
-
Steer, D. L., et al. (2002). "Beta-Amino acids: versatile peptidomimetics." Current Medicinal Chemistry.
-
Vasudev, P. G., et al. (2011). "The structural diversity of beta-peptides." Chemical Reviews.
-
Hook, D. F., et al. (2005). "Solid-phase synthesis of beta-peptides." Biopolymers.[5][6]
Sources
- 1. Beta-peptidic peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. ethz.ch [ethz.ch]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
Understanding the stereochemistry of (S)-Fmoc-β2-homoleucine
Architectural Precision: The Stereochemical Guide to (S)-Fmoc-β2-Homoleucine
The Stereochemical Landscape: Defining the Anomaly
In the realm of peptidomimetics, the shift from
For This compound , the distinction is critical:
-
-homoleucine (Common): The side chain resides on the
-carbon (adjacent to the amine).[3] This is the direct homologue of L-leucine produced via Arndt-Eistert synthesis.[3] -
-homoleucine (The Target): The side chain resides on the
-carbon (adjacent to the carboxyl), while the amine is attached to the -carbon.[3]
This structural shift confers unique proteolytic resistance and induces specific helical secondary structures (e.g., the 12/10-helix) distinct from standard
Table 1: Structural & Functional Comparison
| Feature | L-Leucine ( | (S)- | (S)- |
| Side Chain Position | |||
| Backbone Spacer | None | -CH2- (between | -CH2- (between NH2 and |
| Foldamer Type | |||
| Proteolytic Stability | Low | High | Very High |
| Synthesis Difficulty | Low (Fermentation) | Medium (Arndt-Eistert) | High (Chiral Auxiliary/Mannich) |
Synthetic Pathways: The Evans Auxiliary Protocol
The synthesis of this compound requires rigorous stereocontrol.[3] Unlike
The most robust, field-proven method utilizes the Evans Chiral Auxiliary (oxazolidinone) to direct the alkylation of a
Protocol: Diastereoselective Alkylation
-
Substrate Preparation: Begin with 3-((tert-butoxycarbonyl)amino)propanoic acid (Boc-
-Ala-OH).[3] Couple this to the lithiated (S)-4-benzyl-2-oxazolidinone (Evans auxiliary) using pivaloyl chloride (mixed anhydride method).[3] -
Enolization: Cool the solution to -78°C in THF. Add LiHMDS (Lithium bis(trimethylsilyl)amide).[3] The lithium cation chelates between the oxazolidinone carbonyl and the enolate oxygen, locking the conformation.
-
Alkylation: Add Isobutyl Iodide (the leucine side chain precursor).[3] The bulky benzyl group on the auxiliary blocks one face of the enolate, forcing the electrophile to attack from the opposite side, yielding the (S)-configuration at the
-carbon. -
Cleavage & Protection: Hydrolyze the auxiliary using LiOH/H2O2 (peroxide aids in cleaving the hindered bond without racemization). Finally, swap the Boc group for Fmoc using Fmoc-OSu to yield the final building block.
Figure 1: Stereoselective Synthesis Workflow
Caption: Step-by-step diastereoselective synthesis of this compound using Evans auxiliary.
Solid Phase Peptide Synthesis (SPPS) Integration
Incorporating this compound into a peptide chain presents steric challenges. The extra methylene group (
Critical Coupling Parameters
-
Activation: Standard HBTU/DIC often fails to drive the reaction to completion due to the hindered nature of the
amine. -
Reagent Choice: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt to minimize racemization and enhance reactivity.[3]
-
Monitoring: The Kaiser test may give false negatives due to the anomalous pKa of the
-amine. Use the Chloranil test for secondary amines (though this is a primary amine, the reactivity profile mimics secondary amines sterically) or micro-cleavage LC-MS for verification.[3]
Figure 2: SPPS Decision Matrix for Beta2-Amino Acids
Caption: Optimized SPPS cycle for hindered
Analytical Validation & Quality Control
Ensuring the stereochemical integrity of this compound is paramount, as epimerization at the
Table 2: Validation Metrics
| Method | Purpose | Acceptance Criteria |
| Chiral HPLC | Determine Enantiomeric Excess (ee) | > 99.5% (S)-enantiomer |
| 1H NMR | Confirm Structure & Purity | Distinct doublets for diastereotopic |
| Marfey's Analysis | Absolute Configuration | Derivatization with FDAA followed by LC-MS comparison |
Self-Validating Check:
When analyzing the 1H NMR of the final Fmoc-protected product, pay close attention to the diastereotopic protons on the
References
-
Seebach, D., et al. (2004).[2][3] Beta-Amino Acids: Syntheses, Occurrence in Natural Products, and Components of Beta-Peptides.[1][2][3] Biopolymers (Peptide Science).[2][3] [3]
-
Liu, S., & Gellman, S. H. (2020).[3][4] Preparation of β2-Homologous Amino Acids Bearing Polar Side Chains via a Collective Synthesis Strategy.[4] The Journal of Organic Chemistry. [3]
-
Bachem. (2023).[3] Solid Phase Peptide Synthesis (SPPS) Explained.
-
ChemPep. (2025). This compound Product Specifications. [3]
-
Novabiochem. (2025).[3] Fmoc-hLeu-OH Technical Data and Safety Information. [3]
Sources
Technical Guide: Safety and Handling of (S)-Fmoc-β2-homoleucine
The following technical guide details the safety, handling, and operational protocols for (S)-Fmoc-β2-homoleucine , a specialized building block in peptidomimetic drug development.
Document Type: Technical Whitepaper | Version: 1.0 Target Audience: Medicinal Chemists, Peptide Scientists, and Process Engineers
Executive Summary
This compound is a non-proteinogenic amino acid derivative used to introduce β-peptide linkages into therapeutic candidates. Unlike its
Chemical Profile & Identity
The precise identification of the isomer is critical, as
| Property | Specification |
| Chemical Name | (S)-Fmoc-2-(aminomethyl)-4-methylpentanoic acid |
| Common Name | This compound |
| CAS Number | 193887-45-5 |
| Molecular Formula | C₂₂H₂₅NO₄ |
| Molecular Weight | 367.44 g/mol |
| Chiral Center | C |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP, DCM; Insoluble in Water |
Hazard Identification & Safety Protocols
While generally classified as a standard laboratory irritant, the fine particulate nature of Fmoc-β-amino acids requires strict respiratory protection to prevent sensitization.
GHS Classification
-
Signal Word: WARNING
-
Hazard Statements:
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95/P2 particulate respirator required during weighing to prevent inhalation of fines.
-
Dermal: Nitrile gloves (min. thickness 0.11 mm). Double-gloving recommended when handling solutions in DMF/NMP due to solvent permeation risks.
-
Ocular: Chemical safety goggles.
Emergency Response
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (sign of sensitization).
-
Skin Contact: Wash with soap and water.[2] Do not use ethanol, as it may increase transdermal absorption of the Fmoc-derivative.
-
Spill Containment: Wet-sweep to avoid dust generation. Dispose of as solid chemical waste.
Storage and Stability Management
This compound is prone to slow hydrolysis if exposed to atmospheric moisture, which can degrade the Fmoc group or the free carboxylic acid.
-
Primary Storage: -20°C is optimal; 2–8°C is acceptable for short-term active use.
-
Desiccation: Must be stored under an inert atmosphere (Argon/Nitrogen) in a desiccator.
-
Thawing Protocol: Allow the vial to equilibrate to room temperature before opening to prevent condensation on the hygroscopic solid.
Operational Handling: Solid Phase Peptide Synthesis (SPPS)
This section addresses the specific synthetic challenges of
The Racemization Challenge
Unlike
-
Mechanism: Upon carboxyl activation, the C
-proton becomes highly acidic due to the electron-withdrawing effect of the activated ester. This can lead to enolization and subsequent loss of chirality (epimerization). -
Impact: Use of strong bases (e.g., DBU, high concentrations of DIEA) or high temperatures during coupling will result in significant diastereomeric impurities.
Solubilization
The hydrophobic isobutyl side chain ensures good solubility in organic solvents.
-
Preferred Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).[3][4]
-
Concentration: Typically 0.1 M to 0.2 M.
-
Note: Avoid dissolving in DCM alone for coupling reactions, as the reaction kinetics are slower, increasing the window for racemization.
Validated Coupling Protocol (Low-Racemization)
To mitigate epimerization, a base-free or weak-base coupling system is required.
Reagents:
-
Activator: DIC (Diisopropylcarbodiimide)[5]
-
Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)
-
Alternative: HATU with Collidine (2,4,6-trimethylpyridine) – Use Collidine instead of DIEA as it is a weaker base and reduces proton abstraction at C
.
Step-by-Step Workflow:
-
Resin Preparation: Swell resin in DMF for 20 minutes. Drain.
-
Activation (Pre-mix):
-
Dissolve this compound (3.0 eq) in DMF.
-
Add Oxyma Pure (3.0 eq).
-
Add DIC (3.0 eq).
-
Crucial: Pre-activate for only 1–2 minutes. Long pre-activation increases racemization risk.
-
-
Coupling:
-
Add the mixture to the resin immediately.
-
Agitate at Room Temperature (20–25°C) for 60–90 minutes.
-
Do not heat. Microwave irradiation is contraindicated for
-amino acids due to thermal epimerization risks.
-
-
Monitoring:
-
Perform a Kaiser Test (ninhydrin) to check for unreacted amines.
-
If positive (blue beads), perform a second coupling (double couple) rather than extending the time of the first coupling.
-
Diagram: -Amino Acid Coupling Workflow
The following diagram illustrates the decision logic for coupling this compound to minimize racemization.
Caption: Logic flow for coupling this compound, emphasizing base-free activation to prevent C
Analytical Verification
Because
-
HPLC Analysis: Use a C18 chiral column if epimerization is suspected.
-
NMR:
H-NMR is definitive. The C -proton signal pattern differs significantly between (multiplet, adjacent to side chain) and (CH2 signal).
References
-
ChemicalBook. (S)-Fmoc-beta2-homoleucine Product Properties and CAS 193887-45-5. Retrieved from
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from
-
National Institutes of Health (NIH). Suppression of alpha-carbon racemization in peptide synthesis. Retrieved from
-
Sigma-Aldrich. Safety Data Sheet: Fmoc-Amino Acids General Hazards. Retrieved from
-
University of California, Irvine (Nowick Lab). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from
Sources
Discovery and initial characterization of β2-homoamino acids
Title: Beyond the Alpha-Helix: The Discovery and Engineering of
Executive Summary
The discovery and characterization of
This technical guide details the "Dioz" synthetic methodology established by Seebach et al., which unlocked the enantioselective production of these residues. It further explores their critical role in inducing specific foldamer architectures, particularly the 12-helix , and their robust stability against proteolytic degradation, making them indispensable tools in modern drug discovery.
Structural Anatomy & Nomenclature
To engineer
-
-Amino Acid:
(Natural) -
-Homoamino Acid:
(Side chain on -carbon) -
-Homoamino Acid:
(Side chain on -carbon)
While
Figure 1: Taxonomy of amino acid backbones. Note the divergent synthetic complexity between
The Synthetic Challenge: The "Dioz" Method
The synthesis of
Why not Arndt-Eistert?
The Arndt-Eistert reaction inserts a carbon after the carbonyl of an
Protocol: Enantioselective Alkylation via Dioz Auxiliary
This protocol utilizes a chiral auxiliary to direct the incoming electrophile (the side chain) to the
Reagents:
-
Auxiliary: (R)- or (S)-2-tert-butyl-5-phenyl-1,3-dioxolan-4-one (The "Dioz" auxiliary).
-
Base: LiHMDS (Lithium hexamethyldisilazide) or LDA.
-
Electrophile: Alkyl halide (
) corresponding to the desired side chain.
Step-by-Step Workflow:
-
Auxiliary Coupling:
-Alanine (or a derivative) is coupled to the chiral Dioz auxiliary. This locks the substrate into a rigid ring system where the phenyl group provides steric shielding. -
Enolization: Treat the construct with LiHMDS at -78°C. The auxiliary forces the formation of a specific enolate geometry (
-enolate). -
Stereoselective Alkylation: Add the alkyl halide (
). The electrophile approaches from the face opposite the bulky phenyl group of the Dioz ring (anti-addition).-
Critical Checkpoint: Temperature must be maintained < -70°C to prevent racemization.
-
-
Cleavage: The auxiliary is removed via hydrolysis (LiOH/H2O2) or acidic methanolysis to yield the free, enantiopure
-homoamino acid.
Figure 2: The Seebach "Dioz" pathway for generating
Structural Characterization: The Foldamer Rules
The incorporation of
CD Spectroscopy Signatures
Circular Dichroism (CD) is the primary rapid-screening tool for these secondary structures.
| Secondary Structure | H-Bond Pattern | CD Signature (in MeOH) | Key Residue Driver |
| 14-Helix | 14-membered ring ( | Max ~215 nm, Min ~198 nm | |
| 12-Helix | 12-membered ring ( | Max ~205 nm, Min ~220 nm | |
| 10/12-Helix | Mixed | Complex/Variable | Alternating |
Mechanistic Insight:
The 12-helix is stabilized by hydrogen bonds between the carbonyl oxygen of residue
Figure 3: Decision matrix for foldamer design.
Pharmacological Implications: The Stability Advantage
The ultimate value of
Natural peptides are rapidly degraded by peptidases (e.g., pepsin, trypsin, chymotrypsin) which recognize the specific stereochemistry and spacing of
Experimental Evidence:
Studies by Seebach and Gellman demonstrated that
-
Pepsin (pH 2, 37°C) for 24+ hours.
-
Pronase (mixture of proteases) for 48+ hours.
-
Human serum (ex vivo) for >24 hours.
In contrast, analogous
References
-
Seebach, D., Overhand, M., Kühnle, F. N. M., Martinoni, B., Oberer, L., Hommel, U., & Widmer, H. (1996). ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a -hexapeptide in solution and its stability towards pepsin.[2][6] Helvetica Chimica Acta.[6] Link -
Appella, D. H., Christianson, L. A., Klein, D. A., Powell, D. R., Huang, X., Barchi, J. J., & Gellman, S. H. (1997). Residue-based control of helix shape in beta-peptide oligomers. Nature.[2][7][8] Link
-
Lelais, G., & Seebach, D. (2004).[2][7]
-Amino Acids—Syntheses, Occurrence in Natural Products, and Components ofngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -Peptides.[2] Biopolymers.[5][7][8][9][10] Link[7] -
Seebach, D., Beck, A. K., & Bierbaum, D. J. (2004). The World of
- and -Peptides Comprised of Homologated Proteinogenic Amino Acids and Other Components. Chemistry & Biodiversity. Link -
Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-Peptides: From structure to function.[2][3][8][11] Chemical Reviews. Link
Sources
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. Beta2-amino acids-syntheses, occurrence in natural products, and components of beta-peptides1,2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ethz.ch [ethz.ch]
- 4. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 5. bif.wisc.edu [bif.wisc.edu]
- 6. chab.ethz.ch [chab.ethz.ch]
- 7. ethz.ch [ethz.ch]
- 8. Residue-based control of helix shape in beta-peptide oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chab.ethz.ch [chab.ethz.ch]
- 10. Structure-activity studies of 14-helical antimicrobial beta-peptides: probing the relationship between conformational stability and antimicrobial potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
Methodological & Application
Application Note: Strategies for the Efficient Incorporation of (S)-Fmoc-β²-homoleucine
Abstract
The incorporation of non-proteinogenic amino acids, particularly sterically hindered β-amino acids like (S)-Fmoc-β²-homoleucine, into peptide sequences is a critical step in the development of novel peptidomimetics with enhanced proteolytic stability and unique conformational properties. However, the bulky isobutyl side-chain and the β-substituted backbone present significant challenges to standard solid-phase peptide synthesis (SPPS) protocols, often leading to incomplete acylation and low yields. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal coupling reagents and protocols for the efficient incorporation of this challenging building block. We present a comparative analysis of modern coupling reagents, detail optimized protocols, and offer troubleshooting strategies to ensure successful synthesis.
Introduction: The Challenge of Sterically Hindered β-Amino Acids
β-peptides are polymers of β-amino acids that can adopt stable, predictable secondary structures known as foldamers.[1] Their resistance to enzymatic degradation makes them highly attractive candidates for therapeutic applications. (S)-Fmoc-β²-homoleucine, with its isobutyl side chain, is a valuable building block for mimicking the hydrophobic interactions of leucine in α-peptides.
However, its structure presents a dual steric challenge for peptide bond formation:
-
β-Substitution: The amino group is on the β-carbon, altering the bond angles and accessibility compared to α-amino acids.
-
Bulky Side Chain: The isobutyl group adjacent to the β-carbon further obstructs the approach of the activated carboxyl group of the incoming amino acid.
These factors necessitate the use of highly efficient coupling reagents and optimized reaction conditions to drive the acylation reaction to completion.[2] Standard carbodiimide reagents like DIC, even with additives like HOBt, are often insufficient for such demanding couplings.[2]
A Mechanistic Overview of High-Efficiency Coupling Reagents
To overcome the steric hindrance associated with (S)-Fmoc-β²-homoleucine, it is essential to employ coupling reagents that generate highly reactive activated species. The most effective reagents are typically aminium/uronium or phosphonium salts.[3]
2.1. Aminium/Uronium Reagents: HATU, HBTU, and COMU
These reagents function by converting the carboxylic acid of the incoming Fmoc-amino acid into a highly reactive ester.[3]
-
HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]): Widely regarded as one of the most powerful coupling reagents, HATU's efficacy stems from the formation of a highly reactive OAt-ester.[4][5] The 7-azabenzotriazole (HOAt) moiety provides anchimeric assistance via its pyridine nitrogen, accelerating the aminolysis step.[3] This makes HATU particularly effective for sterically demanding couplings.[4][6]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Similar in structure to HATU, HBTU generates an OBt-ester. While very effective for many sequences, the resulting OBt-ester is generally less reactive than the OAt-ester formed by HATU, making HBTU slightly less efficient for the most challenging couplings.[3][7]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt, COMU is comparable in efficiency to HATU.[6][8] It forms a highly reactive Oxyma-ester. A key advantage of COMU is that it is based on OxymaPure (ethyl cyano(hydroxyimino)acetate) rather than the potentially explosive benzotriazoles (HOBt, HOAt), offering a superior safety profile.[6][9]
}
Figure 1: Carboxyl activation via HATU coupling reagent.
2.2. Carbodiimides with High-Performance Additives
While traditional DIC/HOBt combinations may falter, the use of a more advanced additive can significantly boost performance.
-
DIC/OxymaPure: Diisopropylcarbodiimide (DIC) is a liquid carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate.[10] This intermediate is highly susceptible to racemization and side reactions.[10] The addition of OxymaPure traps this intermediate to form the more stable and highly reactive Oxyma-ester, suppressing racemization and improving coupling efficiency.[9] The pKa of OxymaPure is similar to HOBt (4.60), but it has been shown to be superior in suppressing epimerization and often provides better results in difficult couplings.[9]
Comparative Analysis of Recommended Reagents
For the specific challenge of incorporating (S)-Fmoc-β²-homoleucine, the choice of reagent is critical. The following table summarizes the key characteristics of the most suitable options.
| Reagent/System | Relative Reactivity | Racemization Risk | Key Advantages | Considerations |
| HATU | +++++ | Very Low | Gold standard for hindered couplings; fast reaction times.[4][5] | Higher cost; byproduct can react with N-terminus if used in large excess.[5] |
| COMU | +++++ | Very Low | Efficiency comparable to HATU; non-explosive, safer handling.[6] | Higher cost than HBTU or DIC/Oxyma systems. |
| HBTU | ++++ | Low | Good general-purpose reagent, cost-effective.[7] | May be less effective than HATU/COMU for this specific residue.[4] |
| DIC/OxymaPure | +++ | Low | Cost-effective; Oxyma is non-explosive and suppresses racemization effectively.[9] | Generally slower kinetics than aminium salts; may require longer coupling times or double coupling. |
Recommendation: For maximal efficiency and to minimize the risk of failed sequences, HATU or COMU are the primary recommendations. For process development where cost is a significant factor, DIC/OxymaPure presents a viable and safe alternative, though it may require more optimization.
Experimental Protocols
The following protocols are based on the Fmoc/tBu solid-phase synthesis strategy.[11] All steps should be performed in a dedicated peptide synthesis vessel with agitation.
4.1. General SPPS Workflow
The incorporation of any amino acid follows a standard cycle. For a difficult residue like (S)-Fmoc-β²-homoleucine, the "Coupling" and "Monitoring" steps are of utmost importance.
}
Figure 2: SPPS cycle for incorporating a new amino acid.
4.2. Protocol 1: High-Efficiency Coupling with HATU/COMU
This protocol is recommended for achieving the highest possible yield.
-
Resin Preparation: Ensure the N-terminal Fmoc group of the preceding residue has been removed using 20% piperidine in DMF and the resin has been thoroughly washed with DMF (5-7 cycles).[12]
-
Activation Solution Preparation (Pre-activation):
-
In a separate vial, dissolve (S)-Fmoc-β²-homoleucine (4 eq. relative to resin loading), HATU or COMU (3.9 eq.), and DIPEA (8 eq.) in a minimal volume of DMF.
-
Allow the solution to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Drain the DMF from the synthesis vessel.
-
Add the activation solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature. For particularly difficult sequences, extending the time to overnight or performing the reaction at a moderately elevated temperature (e.g., 35-40°C) can be beneficial.
-
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring and Verification (Self-Validation):
-
Take a small sample of the resin beads and perform a qualitative ninhydrin (Kaiser) test.
-
Result: A negative result (beads remain colorless or yellow) indicates a complete reaction. A positive result (beads turn dark blue/purple) indicates the presence of unreacted free amines.
-
-
Recoupling/Capping (If Necessary):
-
If the Kaiser test is positive, a second coupling (recoupling) is mandatory. Repeat steps 2-5.
-
If the test remains positive after a second coupling, it is crucial to cap any unreacted amines to prevent the formation of deletion sequences. Add a solution of 10% acetic anhydride and 10% DIPEA in DMF to the resin and agitate for 30 minutes.
-
4.3. Protocol 2: Cost-Effective Coupling with DIC/OxymaPure
This protocol provides a balance between performance and cost.
-
Resin Preparation: As described in Protocol 1.
-
Reagent Preparation:
-
Prepare stock solutions of (S)-Fmoc-β²-homoleucine (4 eq.), OxymaPure (4 eq.), and DIC (4 eq.) in DMF.
-
-
Coupling Reaction:
-
Drain the DMF from the synthesis vessel.
-
Add the Fmoc-β²-homoleucine solution, followed by the OxymaPure solution.
-
Finally, add the DIC solution to initiate the reaction.
-
Agitate the mixture for 4-6 hours at room temperature. This method is generally slower than using aminium salts.
-
-
Washing and Monitoring: Follow steps 4 and 5 as described in Protocol 1.
-
Recoupling/Capping: If the Kaiser test is positive, a recoupling (Step 3) is strongly recommended before resorting to capping.
Troubleshooting
| Problem | Probable Cause | Recommended Solution |
| Positive Kaiser Test after first coupling | Incomplete reaction due to high steric hindrance. | Perform a second coupling using a fresh activation solution. Consider increasing coupling time or temperature. |
| Positive Kaiser Test after second coupling | Extremely difficult coupling sequence; aggregation of peptide chains. | Cap the unreacted amines with acetic anhydride to prevent deletion impurities.[13] |
| Low final peptide yield | Cumulative effect of incomplete couplings throughout the synthesis. | For sequences with multiple hindered residues, use HATU or COMU as the default reagent. Ensure all couplings are monitored. |
| Formation of deletion sequences | Failure to cap unreacted amines after an incomplete coupling step. | Strictly adhere to the monitoring and capping protocol for all difficult couplings. |
Conclusion
The successful incorporation of sterically hindered residues like (S)-Fmoc-β²-homoleucine is achievable with a rational selection of coupling reagents and carefully optimized protocols. High-reactivity aminium salts such as HATU and COMU offer the most robust and reliable performance, ensuring high coupling efficiencies and minimizing failure sequences. The DIC/OxymaPure system stands as a potent and safer alternative, particularly when cost is a primary consideration. By employing the detailed protocols and self-validating monitoring steps outlined in this guide, researchers can confidently incorporate these challenging building blocks to advance the design and synthesis of novel β-peptide-based therapeutics.
References
-
Aapptec Peptides. Coupling Reagents. Available at: [Link]
-
ResearchGate. Coupling Reagents. Available at: [Link]
-
ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]
-
ACS Publications. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link]
-
ACS Publications. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Available at: [Link]
-
ResearchGate. Proposed mechanism for activation by uronium salt. Available at: [Link]
-
National Institutes of Health. Advances in Fmoc solid-phase peptide synthesis. Available at: [Link]
-
Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
ACS Publications. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Available at: [Link]
-
BioVera. Solid-Phase Peptide Synthesis Methods: Complete Guide. Available at: [Link]
-
ResearchGate. Schematic overview of Fmoc solid-phase peptide synthesis (SPPS). Available at: [Link]
-
National Institutes of Health. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Available at: [Link]
-
The Uronium/Guanidinium Peptide Coupling Reagents. Available at: [Link]
-
Biomatik. Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Available at: [Link]
-
ResearchGate. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry | Request PDF. Available at: [Link]
-
Merck Millipore. Novabiochem®. Available at: [Link]
-
ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Available at: [Link]
-
MDPI. Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. Available at: [Link]
-
Springer Nature Experiments. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available at: [Link]
-
National Institutes of Health. Ynamide Coupling Reagents: Origin and Advances. Available at: [Link]
-
National Institutes of Health. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Available at: [Link]
-
ResearchGate. Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Available at: [Link]
-
Royal Society of Chemistry. Constrained beta-amino acid-containing miniproteins. Available at: [Link]
-
National Institutes of Health. Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. Available at: [Link]
-
ResearchGate. Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 12. biovera.com.au [biovera.com.au]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Peptidomimetics Incorporating (S)-Fmoc-β²-homoleucine
Introduction: The Strategic Incorporation of β²-Homoleucine in Peptidomimetic Design
Peptidomimetics, molecules designed to mimic the structure and function of natural peptides, are at the forefront of modern drug discovery.[1] They offer a strategic advantage over their natural counterparts by overcoming inherent limitations such as poor metabolic stability and low bioavailability. A powerful approach in peptidomimetic design is the incorporation of β-amino acids.[2][3] Unlike α-amino acids, β-amino acids possess an additional carbon atom in their backbone, a seemingly minor alteration that imparts profound structural and functional changes.[2][3]
This guide focuses on the application of a specific β-amino acid, (S)-Fmoc-β²-homoleucine, in the solid-phase synthesis of peptidomimetics. The 'β²' designation indicates that the side chain (in this case, the isobutyl group of homoleucine) is located on the α-carbon (C2), adjacent to the carbonyl group.[3] This specific substitution pattern, combined with the inherent properties of β-amino acids, allows for the creation of peptidomimetics with unique and advantageous characteristics.
The primary motivation for incorporating β-amino acids like β²-homoleucine is to enhance resistance to enzymatic degradation.[2][4][5] The altered backbone sterically hinders the approach of proteases, significantly increasing the in vivo half-life of the resulting peptidomimetic. Furthermore, the introduction of β-amino acids can induce stable, predictable secondary structures, such as helices and turns, which are crucial for mimicking the bioactive conformation of the parent peptide.[6][7]
This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on the successful synthesis, purification, and characterization of peptidomimetics containing (S)-Fmoc-β²-homoleucine using standard Fmoc-based solid-phase peptide synthesis (SPPS) techniques.[8][9][10]
Core Principles and Methodological Rationale
The synthesis of peptidomimetics containing (S)-Fmoc-β²-homoleucine is readily achievable using the well-established Fmoc/tBu solid-phase peptide synthesis strategy.[10] This method involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[8] The key steps in each cycle are:
-
Fmoc Deprotection: The removal of the temporary Nα-Fmoc protecting group to expose a free amine for the next coupling reaction.[11]
-
Amino Acid Coupling: The activation of the incoming Fmoc-protected amino acid's carboxyl group and its subsequent reaction with the free amine on the resin-bound peptide to form a new peptide bond.[12]
-
Washing: Thorough washing of the resin to remove excess reagents and byproducts before proceeding to the next cycle.[8]
The steric bulk of the β²-homoleucine side chain can sometimes lead to slower coupling kinetics compared to standard α-amino acids. Therefore, the choice of coupling reagents and reaction conditions is critical for achieving high coupling efficiency and minimizing side reactions.
Experimental Workflow and Protocols
The following sections provide a detailed, step-by-step protocol for the manual synthesis of a model peptidomimetic containing (S)-Fmoc-β²-homoleucine. These protocols are designed to be self-validating, with in-process checks to ensure the success of each step.
Materials and Reagents
A crucial factor for successful synthesis is the quality of the reagents. It is recommended to use high-purity Fmoc-amino acids (≥99.0% HPLC purity, ≥99.8% enantiomeric purity) and peptide synthesis-grade solvents.[13][14]
| Reagent | Grade/Purity | Typical Supplier |
| (S)-Fmoc-β²-homoleucine | ≥98% | ChemPep, Aapptec |
| Standard Fmoc-L-amino acids | ≥99% | CEM Corporation, Iris Biotech |
| Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g | Sigma-Aldrich, Bachem |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Sigma-Aldrich, Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Piperidine | ACS Grade | Sigma-Aldrich |
| N,N'-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Sigma-Aldrich |
| HBTU (HATU as alternative) | ≥99% | AAPPTEC, Sigma-Aldrich |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Triisopropylsilane (TIS) | ≥98% | Sigma-Aldrich |
| Dithiothreitol (DTT) | Molecular Biology Grade | Sigma-Aldrich |
| Diethyl Ether | Anhydrous | Fisher Scientific |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
| Water | HPLC Grade | Fisher Scientific |
Detailed Synthesis Protocol: A Step-by-Step Guide
This protocol outlines the manual synthesis of a hypothetical pentapeptide (e.g., Tyr-Ala-β²hLeu-Gly-Phe-NH₂) on a 0.1 mmol scale using Rink Amide resin.
Step 1: Resin Preparation and Swelling
-
Rationale: Proper swelling of the resin is essential to ensure that all reactive sites are accessible for subsequent chemical reactions.
-
Procedure:
-
Place 200 mg of Rink Amide MBHA resin (~0.1 mmol) in a fritted reaction vessel.
-
Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DMF.
-
Wash the resin with DMF (3 x 5 mL).
-
Step 2: Initial Fmoc Deprotection
-
Rationale: The Rink Amide resin is supplied with the Fmoc group attached. This must be removed to expose the primary amine for coupling the first amino acid.
-
Procedure:
Step 3: Amino Acid Coupling Cycle
This cycle is repeated for each amino acid in the sequence. The example below is for the coupling of (S)-Fmoc-β²-homoleucine.
-
Rationale: The coupling reaction forms the peptide bond. HBTU is a common and efficient coupling reagent that converts the carboxylic acid of the incoming amino acid into a reactive ester, facilitating nucleophilic attack by the free amine on the resin.[12][16] DIPEA is used as a base to activate the coupling reagent and neutralize the protonated amine.
-
Procedure:
-
Pre-activation: In a separate vial, dissolve (S)-Fmoc-β²-homoleucine (4 equivalents, 0.4 mmol, 147 mg), HBTU (3.9 equivalents, 0.39 mmol, 148 mg) in 2 mL of DMF. Add DIPEA (8 equivalents, 0.8 mmol, 139 µL) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours. Note: Due to the potential for slower kinetics with β-amino acids, a longer coupling time is recommended.
-
Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
-
Step 4: Iterative Deprotection and Coupling
Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the desired sequence.
Step 5: Final Deprotection
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.
Step 6: Cleavage and Side-Chain Deprotection
-
Rationale: This step simultaneously cleaves the completed peptidomimetic from the resin support and removes the acid-labile side-chain protecting groups.[17] A cleavage cocktail containing TFA and scavengers is used to prevent the re-attachment of reactive cationic species to sensitive residues.[17] TIS is a scavenger for carbocations, and water is a scavenger for tryptophanyl cations.
-
Procedure:
-
Wash the deprotected peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add 5 mL of the cleavage cocktail to the dry peptide-resin.[18]
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptidomimetic.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Step 7: Precipitation and Purification
-
Rationale: The peptidomimetic is precipitated from the TFA solution using cold diethyl ether. This separates the product from the soluble protecting group byproducts. Subsequent purification by reverse-phase HPLC is necessary to isolate the desired product from any deletion sequences or other impurities.
-
Procedure:
-
Precipitate the crude peptidomimetic by adding the TFA filtrate dropwise to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.
-
A white precipitate should form. Place the tube on ice for 30 minutes to maximize precipitation.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Carefully decant the ether.
-
Wash the pellet with cold diethyl ether (2 x 20 mL), centrifuging and decanting each time.
-
After the final wash, dry the crude peptide pellet under vacuum.
-
Dissolve the crude product in a suitable solvent (e.g., 50% acetonitrile/water) for purification.
-
Purify the peptidomimetic by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions and analyze them by mass spectrometry to identify those containing the desired product.
-
Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.
-
Visualization of the Synthesis Workflow
The following diagrams illustrate the key processes in the synthesis of peptidomimetics containing (S)-Fmoc-β²-homoleucine.
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Caption: Post-synthesis workflow: Cleavage, purification, and analysis.
Characterization and Quality Control
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS should be used to confirm the molecular weight of the purified peptidomimetic. The observed mass should match the calculated theoretical mass.
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to determine the purity of the final product. A single, sharp peak is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR): For detailed structural confirmation, 1D (¹H) and 2D (COSY, TOCSY, NOESY) NMR spectroscopy can be employed to confirm the amino acid sequence and provide insights into the solution-phase conformation of the peptidomimetic.[7]
Conclusion: Expanding the Peptidomimetic Toolbox
The incorporation of (S)-Fmoc-β²-homoleucine into peptide sequences is a robust and accessible strategy for generating novel peptidomimetics with enhanced proteolytic stability and defined structural characteristics. The protocols outlined in this guide, based on standard Fmoc-SPPS chemistry, provide a solid foundation for the successful synthesis and purification of these valuable molecules. By understanding the rationale behind each step, researchers can troubleshoot and adapt these methods to a wide range of target sequences, thereby expanding the chemical space for the development of next-generation peptide-based therapeutics.
References
-
Chatterjee, S., et al. (2014). Beta-amino acids: versatile peptidomimetics. PubMed. Available at: [Link]
-
Hansen, P. R., & Oddo, A. (2024). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology. Available at: [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Available at: [Link]
-
Galdeano, C., et al. (2022). Greening Fmoc/tBu solid-phase peptide synthesis. RSC Sustainability. Available at: [Link]
-
AAPPTEC. Coupling Reagents for Solid Phase Peptide Synthesis. AAPPTEC. Available at: [Link]
-
GenScript. Terminology of Antibody Drug for Fmoc Deprotection. GenScript. Available at: [Link]
-
Pothion, H., et al. (2022). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Chemistry – A European Journal. Available at: [Link]
-
Wikipedia. Peptidomimetic. Wikipedia. Available at: [Link]
-
Kumar, V., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules. Available at: [Link]
-
Dragoni, E., et al. (2018). Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis. Methods in Molecular Biology. Available at: [Link]
-
BioVera. Solid-Phase Peptide Synthesis Methods: Complete Guide. BioVera. Available at: [Link]
-
Biomatik. Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Gentile, F., et al. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. Available at: [Link]
-
Gademann, K., et al. (2003). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Helvetica Chimica Acta. Available at: [Link]
-
Seebach, D., et al. (1996). β-Peptidic Peptidomimetics. Accounts of Chemical Research. Available at: [Link]
-
AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. Available at: [Link]
-
Aapptec Peptides. Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press. Available at: [Link]
-
Guryanov, I., et al. (2022). Modeling of the Peptide Release during Proteolysis of β-Lactoglobulin by Trypsin with Consideration of Peptide Bond Demasking. MDPI. Available at: [Link]
-
Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]
-
DeForest, C. A., et al. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. Available at: [Link]
-
Aapptec Peptides. Fmoc-beta-HLeu-OH [193887-44-4]. Aapptec Peptides. Available at: [Link]
-
ResearchGate. Beta-amino acids: versatile peptidomimetics. ResearchGate. Available at: [Link]
-
The Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Available at: [Link]
-
Gademann, K., et al. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. Chemistry & Biodiversity. Available at: [Link]
-
Szymański, P., et al. (2022). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI. Available at: [Link]
-
Böttger, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. Available at: [Link]
-
Wikipedia. β-Homoleucine. Wikipedia. Available at: [Link]
-
Iris Biotech GmbH. FMOC STANDARD AMINO ACIDS. Iris Biotech GmbH. Available at: [Link]
-
Pathan, A. A., et al. (2022). Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. Molecules. Available at: [Link]
-
ResearchGate. Applications of biomolecular interaction analysis in drug development. ResearchGate. Available at: [Link]
-
Greig, N. H., et al. (2018). Drug discovery and development: Role of basic biological research. Alzheimer's & Dementia: Translational Research & Clinical Interventions. Available at: [Link]
-
CEM Corporation. Fmoc Amino Acids. CEM Corporation. Available at: [Link]
Sources
- 1. Peptidomimetic - Wikipedia [en.wikipedia.org]
- 2. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjarr.com [wjarr.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bachem.com [bachem.com]
- 9. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Greening Fmoc/tBu solid-phase peptide synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. genscript.com [genscript.com]
- 12. bachem.com [bachem.com]
- 13. media.iris-biotech.de [media.iris-biotech.de]
- 14. Fmoc Amino Acids [cem.com]
- 15. biovera.com.au [biovera.com.au]
- 16. peptide.com [peptide.com]
- 17. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 18. luxembourg-bio.com [luxembourg-bio.com]
Application Note: Incorporating (S)-Fmoc-β2-homoleucine into Antimicrobial Peptides
Executive Summary
Antimicrobial peptides (AMPs) represent a promising alternative to conventional antibiotics, yet their clinical translation is frequently stalled by poor metabolic stability. The incorporation of
This guide focuses specifically on (S)-Fmoc-β2-homoleucine (Fmoc-β2-hLeu). Unlike its more common
Chemical Profile & Design Logic
The Molecule: this compound
-
IUPAC Name: (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-isobutylpropanoic acid
-
Structural Distinction:
-
-Leu: Side chain on
.[1] -
-hLeu: Backbone extended; Side chain on
. (Activation is easy; folding is distinct). -
-hLeu: Backbone extended; Side chain on
. (Critical: The side chain creates steric bulk at the activation site and increases acidity of the -proton, raising epimerization risk).
-
-Leu: Side chain on
Design Strategy: The Pattern
To maintain the amphipathic helix required for AMP activity (e.g., Magainin, Melittin analogs),
-
Helix Maintenance: Periodic incorporation (e.g., every 3rd or 4th residue) preserves the facial amphipathicity. The
pattern typically aligns with a 14-helix or modulated -helix structure. -
Protease Shielding: Proteases recognize specific scissile bonds defined by the spatial arrangement of the backbone amides. The extra methylene group (
) in the -amino acid backbone distorts this alignment, rendering the peptide unrecognizable to enzymes like Trypsin or Chymotrypsin.
Detailed Experimental Protocols
Protocol A: Solid-Phase Peptide Synthesis (SPPS)
Challenge: Coupling this compound is difficult due to the steric bulk of the isobutyl group at the
Recommended System: Automated or Manual Microwave-Assisted SPPS.
Reagents Required:
-
Resin: Rink Amide ProTide or ChemMatrix (0.5–0.6 mmol/g loading). Low loading is preferred to reduce inter-chain aggregation.
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).
-
Base: 2,4,6-Trimethylpyridine (TMP / Sym-Collidine) . Avoid DIPEA for the
coupling step to minimize proton abstraction and racemization. -
Solvent: DMF (Dimethylformamide), Peptide synthesis grade.
Step-by-Step Workflow:
-
Resin Preparation:
-
Swell resin in DCM (20 min) followed by DMF (20 min).
-
Deprotect initial Fmoc (if applicable) using 20% Piperidine/DMF (
min).
-
-
Standard
-Amino Acid Coupling (Pre- ): -
Critical Step: Coupling this compound:
-
Activation: Dissolve 3 eq. of (S)-Fmoc-β2-hLeu, 3 eq. HATU, and 3 eq. HOAt in minimal DMF.
-
Base Addition: Add 6 eq. of Sym-Collidine immediately before adding to the resin.
-
Reaction: Add mixture to resin. Shake for 2 hours at Room Temperature or 1 hour at 50°C (if microwave available; do not exceed 50°C to prevent epimerization).
-
Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines, though here we check the primary amine consumption). If positive, re-couple using PyAOP/Collidine.
-
-
Elongation (Post-
):-
The amine of the coupled
-residue is a primary amine ( ), so steric hindrance for the next incoming amino acid is low (unlike residues). -
Resume standard HBTU/DIPEA protocols for subsequent residues.
-
-
Cleavage:
-
Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%
. -
Time: 2–3 hours at RT.
-
Precipitate in cold diethyl ether.
-
Protocol B: Purification & Characterization
Beta-amino acids increase the hydrophobicity of the peptide significantly compared to their alpha counterparts.
-
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Phenomenex Jupiter,
, ). -
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Shallow gradient recommended (e.g., 20–60% B over 40 min). The
-hLeu peptides typically elute later than the native sequence due to the extra methylene and isobutyl bulk.
-
-
Mass Spectrometry:
-
Verify Mass: The incorporation of one
-homoleucine adds 14.02 Da ( unit) relative to the native Leucine analog. -
Note: If you observe a mass shift of +14 Da, incorporation was successful. If you observe +0 Da (native mass), the coupling failed or the wrong monomer was used.
-
Protocol C: Biological Validation (Serum Stability)
The primary value proposition of this modification is stability. You must validate this.
-
Assay Setup:
-
Incubate peptide (
) in 25% Human Serum (pooled) at 37°C.
-
-
Sampling:
-
Take aliquots at
hours.
-
-
Quenching:
-
Add
of cold Ethanol or 1% TFA/Acetonitrile to precipitate serum proteins. Centrifuge (13,000 rpm, 10 min).
-
-
Analysis:
-
Inject supernatant into RP-HPLC.
-
Calculate % remaining peptide based on Area Under Curve (AUC) relative to
. -
Expectation: Native AMPs often degrade within 1–2 hours (
min). -modified analogs should show hours.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling (Deletion Sequence) | Steric hindrance of the | Switch to HATU/HOAt (1:1). Increase temperature to 50°C (max). Perform double coupling ( |
| Racemization (D-isomer detected) | Base-catalyzed proton abstraction at | Stop using DIPEA for the |
| Poor Solubility | Aggregation of hydrophobic | Use ChemMatrix resin (PEG-based). Add "magic mixture" (DCM/DMF/NMP) or use pseudoproline dipeptides if sequence allows. |
| Retention Time Shift | Increased hydrophobicity. | Adjust HPLC gradient to start with higher organic content. |
References
-
Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). beta-Amino acids: versatile peptidomimetics. Current Medicinal Chemistry. Link
-
Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research. Link
-
Aguilar, M. I. (Ed.). (2017).[5] Peptidomimetics: Methods and Protocols. Methods in Molecular Biology. Link
-
Bachem. (2024). Peptide Coupling Reagents and Additives. Bachem Technical Guides. Link
-
ResearchGate. (2021). Fmoc Solid Phase Peptide Synthesis Discussions. Link
Sources
Application Note: Precision Engineering of Protease Inhibitors using (S)-Fmoc-β2-homoleucine
[1]
Executive Summary
Proteolytic stability and conformational specificity are the twin pillars of successful peptide drug design.[2] Traditional
This guide provides a validated protocol for incorporating this sterically demanding residue into bioactive peptides using Fmoc Solid Phase Peptide Synthesis (SPPS).[1]
Scientific Rationale: The -Shift Strategy
Structural Mechanics
In standard
In This compound , the isobutyl side chain is located on the
Mechanism of Inhibition
Incorporating this compound into a substrate sequence creates a Transition State Analog .[1]
-
Disrupted Geometry: The extra backbone carbon extends the distance between the carbonyl carbon and the amide nitrogen.[2] When the protease attempts to dock the peptide, the catalytic triad (e.g., Ser-His-Asp) cannot align perfectly for nucleophilic attack.[1]
-
Steric Occlusion: The
-substitution places the bulky isobutyl group specifically where it interferes with the enzyme's S1' or S1 subsite dynamics, often locking the enzyme in an inactive conformation.[2]
Visualizing the Backbone Shift
The following diagram illustrates the structural divergence between native substrates and the
Figure 1: Structural comparison showing the insertion of the methylene spacer in
Detailed Protocol: Fmoc SPPS with this compound[1]
Critical Challenge: The side chain of
Materials & Reagents[3][4][5]
-
Building Block: this compound (Check enantiomeric purity >99%).
-
Resin: Rink Amide MBHA (low loading, 0.3–0.5 mmol/g recommended to reduce aggregation).[1]
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole).[1]
-
Solvent: DMF (Anhydrous, amine-free).[1]
Step-by-Step Synthesis Workflow
Phase A: Resin Preparation[1]
-
Swelling: Place resin in the reaction vessel. Add DCM (10 mL/g) and swell for 30 mins. Wash with DMF (
min).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Fmoc Deprotection: Treat with 20% Piperidine in DMF (
min). Wash with DMF (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> min).
Phase B: Coupling this compound (The Critical Step)
Note: This step attaches the
-
Activation:
-
Coupling Reaction:
-
Monitoring:
Phase C: Elongation (Coupling to the
-residue)
Note: The N-terminus of the anchored
-
Deprotection: Remove Fmoc from the
-residue (20% Piperidine/DMF).[2] -
Coupling Next AA:
Phase D: Cleavage & Isolation
-
Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).
-
Duration: 2–3 hours.
-
Precipitation: Cold diethyl ether.
-
Lyophilization: Dissolve precipitate in water/acetonitrile and freeze-dry.
Experimental Validation & QC
Analytical Checkpoints
| Parameter | Method | Acceptance Criteria |
| Identity | ESI-MS or MALDI-TOF | [M+H]+ within ± 1 Da of calc.[1][2] mass |
| Purity | RP-HPLC (C18 column) | > 95% area under curve |
| Chiral Integrity | Marfey’s Analysis or Chiral HPLC | < 1% D-isomer (Racemization check) |
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Incomplete Coupling of | Steric hindrance at C-terminus | Switch from HBTU to HATU/HOAt ; Increase temp to 40°C; Double couple. |
| Deletion of subsequent AA | Aggregation of | Use ChemMatrix resin; Add pseudoproline dipeptides if applicable. |
| Racemization | Over-activation | Limit pre-activation to < 1 min; Use Collidine instead of DIEA. |
Workflow Diagram
The following Graphviz diagram outlines the logic flow for synthesizing an inhibitor library using this building block.
Figure 2: Step-by-step synthesis workflow highlighting the critical activation and coupling checkpoint for the
References
-
Steer, D. L., et al. (2002).[1] "Beta-Amino acids: versatile peptidomimetics."[1][5][6] Current Medicinal Chemistry. Link
-
Seebach, D., et al. (2004).[1] "Beta-Peptidic Peptidomimetics." Accounts of Chemical Research. Link[2]
-
Aguilar, M. I. (Ed.).[1] (2004).[1][7] HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.[1][2][3] (Validation standards).
-
Albericio, F., & Kates, S. A. (2000).[1][3] Solid-Phase Synthesis: A Practical Guide. CRC Press.[1][2] (Coupling reagent selection).
Orthogonal protection strategies for peptides with β-amino acids.
Application Note & Protocol Guide
Topic: Orthogonal Protection Strategies for Peptides with β-Amino Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Structural and Therapeutic Promise of β-Amino Acid Peptides
In the landscape of peptide science, the incorporation of β-amino acids represents a pivotal strategy for developing novel therapeutics and functional biomaterials. Unlike their α-amino acid counterparts, peptides containing β-amino acids (β-peptides) exhibit unique conformational preferences, often adopting stable secondary structures such as helices, turns, and sheets. This structural pre-organization, coupled with their inherent resistance to proteolytic degradation, makes β-peptides highly attractive candidates for drug development.
However, the chemical synthesis of these complex molecules, particularly via Solid-Phase Peptide Synthesis (SPPS), presents unique challenges.[1][2][3] The success of synthesizing a well-defined β-peptide or a mixed α/β-peptide hinges on a meticulously planned protecting group strategy.[4] Preventing unwanted side reactions at the N-terminus, C-terminus, and any reactive side chains is paramount.[5][6] This guide provides a comprehensive overview of orthogonal protection strategies tailored for the synthesis of peptides containing β-amino acids, offering both the theoretical underpinnings and field-proven protocols essential for success.
The Principle of Orthogonality in β-Peptide Synthesis
Orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups within the same molecule that can be removed under distinct chemical conditions.[5][7] This allows for the selective deprotection of one functional group while all others remain intact. Such precision is critical for complex synthetic goals, including:
-
Stepwise chain elongation: The N-terminal protecting group must be removed at each cycle without disturbing the side-chain or C-terminal protecting groups.[6]
-
On-resin cyclization: Selectively deprotecting two side chains to form a cyclic peptide while the rest of the peptide remains protected and anchored to the solid support.
-
Branched peptide synthesis: Removing a single side-chain protecting group to enable the synthesis of a new peptide chain from that point.
-
Post-synthesis modification: Attaching labels, fluorophores, or other moieties to a specific site on the peptide.[8]
The two dominant strategies in SPPS, the Boc/Bzl and Fmoc/tBu schemes, are defined by the choice of the temporary Nα-protecting group.[9] The Fmoc/tBu strategy is the most widely used due to its milder deprotection conditions.[9]
Core Protecting Groups for β-Amino Acid Synthesis
The selection of a protecting group is dictated by its stability under various reaction conditions and the specific, mild conditions required for its removal. Below is a summary of the most common protecting groups used in β-peptide synthesis.
| Protecting Group | Abbreviation | Cleavage Condition | Stability | Primary Use |
| N-Terminal Protection | ||||
| 9-Fluorenylmethoxycarbonyl | Fmoc | 20% Piperidine in DMF (Base)[10][] | Acid, Hydrogenolysis, Pd(0) | Temporary Nα-protection |
| tert-Butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA) (Strong Acid)[5][10] | Base, Hydrogenolysis, Pd(0) | Temporary Nα-protection |
| Carboxybenzyl | Cbz or Z | H₂, Pd/C (Hydrogenolysis)[10][12] | Acid, Base | Side-chain, fragment protection |
| Carboxyl & Side-Chain Protection | ||||
| tert-Butyl | tBu | Trifluoroacetic Acid (TFA)[7][13] | Base, Hydrogenolysis, Pd(0) | Carboxyl, Hydroxyl, Asp/Glu |
| Benzyl | Bzl | Strong Acids (e.g., HF), Hydrogenolysis[5] | Mild Acid, Base | Carboxyl, Hydroxyl, Ser/Thr |
| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄ / Scavenger[8] | Acid, Base, Hydrazine | Amino side-chain (Lys, Orn) |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF[8] | Acid, Base, Pd(0) | Amino side-chain (Lys, Orn) |
| 4-Methyltrityl | Mtt | 1% TFA in DCM (Very Mild Acid)[8] | Base, Hydrogenolysis, Pd(0) | Amino side-chain (Lys, Orn) |
Designing Orthogonal Strategies: Workflows & Causality
The power of orthogonal synthesis lies in combining protecting groups from different classes to achieve selective deprotection.
Strategy 1: The Fmoc/tBu Workhorse
This is the most common strategy for both α- and β-peptide synthesis.[9] The N-terminus is temporarily protected with the base-labile Fmoc group, while side chains are protected with the acid-labile tBu group.[7]
Causality: The stability of the tBu group to the piperidine used for Fmoc removal is the cornerstone of this strategy. It allows for the iterative N-terminal deprotection and coupling that builds the peptide chain.[14] The final peptide is cleaved from the resin and globally deprotected using a strong acid cocktail, typically containing TFA.[14]
Caption: Standard Fmoc/tBu SPPS workflow for β-peptide synthesis.
Strategy 2: Incorporating a Third Orthogonal Axis with Alloc
For more complex peptides requiring on-resin modification, a third protecting group removable under neutral conditions is invaluable. The Alloc group is a prime candidate, as it is stable to both the basic conditions of Fmoc removal and the acidic conditions of tBu removal.
Causality: The Alloc group is cleaved by a Palladium(0) catalyst, typically Tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger like phenylsilane. This unique cleavage mechanism does not affect Fmoc, Boc, or tBu groups, providing a perfectly orthogonal handle for selective modification.
Caption: Orthogonality map of common protecting groups in peptide synthesis.
This strategy is ideal for synthesizing a cyclic β-peptide. For instance, a linear peptide can be assembled with an N-terminal Fmoc group, a C-terminal Alloc-protected β-Asp, and an Alloc-protected β-Lys side chain. After chain assembly, both Alloc groups can be removed simultaneously using Pd(0) to expose the side-chain carboxyl and amino groups, which can then be cyclized on-resin.
Strategy 3: The "Hyper-Orthogonal" Dde/ivDde Groups
The Dde and ivDde groups offer another layer of orthogonality, as they are removed by dilute hydrazine.[8]
Causality: Hydrazine is a mild nucleophile that selectively cleaves the Dde group without affecting Fmoc, tBu, or Alloc groups. This makes Dde an excellent choice for introducing a point of modification when other strategies are already in use. A crucial consideration is that hydrazine can also remove the Fmoc group; therefore, if the N-terminus must remain protected during Dde removal, it should be protected with a Boc group instead.[8]
Experimental Protocols
The following protocols are standardized procedures. Researchers should always perform initial small-scale trials to optimize conditions for their specific β-peptide sequence, as aggregation and slower reaction kinetics can be sequence-dependent.[1][2]
Protocol 1: Standard Nα-Fmoc Deprotection
Objective: To remove the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.
Materials:
-
Fmoc-protected peptidyl-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Deprotection Solution: 20% (v/v) piperidine in DMF
Procedure:
-
Swell the peptidyl-resin in DMF for 30 minutes in a suitable reaction vessel.
-
Drain the DMF from the resin.
-
Add the deprotection solution (20% piperidine in DMF) to the resin (approx. 10 mL per gram of resin).[14]
-
Agitate the resin mixture for 3 minutes at room temperature.
-
Drain the solution. The dibenzofulvene-piperidine adduct byproduct has a strong UV absorbance, which can be used to monitor the reaction.[]
-
Add a fresh portion of the deprotection solution and agitate for an additional 7-10 minutes.
-
Drain the solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the deprotection byproducts.[14]
-
The resin is now ready for the next amino acid coupling step.
Trustworthiness Check: A small sample of resin can be tested with chloranil or Kaiser test to confirm the presence of a free primary amine.
Protocol 2: Selective Side-Chain Dde Deprotection
Objective: To selectively remove a Dde protecting group from a lysine or ornithine side chain for subsequent modification.
Materials:
-
Peptidyl-resin containing a Dde-protected residue
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Hydrazine monohydrate
-
Deprotection Solution: 2% (v/v) hydrazine monohydrate in DMF
Procedure:
-
Ensure the N-terminus is appropriately protected (e.g., with Boc if Fmoc is not desired to be removed).
-
Swell the peptidyl-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 2% hydrazine/DMF solution to the resin (approx. 25 mL per gram of resin).
-
Agitate the mixture at room temperature for 3 minutes.
-
Drain the solution.
-
Repeat the hydrazine treatment two more times (Steps 4-6) to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine.
-
The newly exposed side-chain amine is now ready for modification.
Protocol 3: Selective Side-Chain Alloc Deprotection
Objective: To selectively remove an Alloc protecting group from a side chain using a palladium catalyst.
Materials:
-
Peptidyl-resin containing an Alloc-protected residue
-
Dichloromethane (DCM) or Chloroform/Acetic Acid/N-Methylmorpholine solvent system
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Scavenger, e.g., Phenylsilane (PhSiH₃) or Dimedone
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Swell the peptidyl-resin in DCM under an inert atmosphere.
-
Prepare the deprotection solution. In a separate flask, dissolve Pd(PPh₃)₄ (approx. 0.2 equivalents relative to the Alloc group) and the scavenger (approx. 20-30 equivalents) in the reaction solvent.
-
Add the deprotection solution to the resin.
-
Agitate the mixture under an inert atmosphere for 1.5-2 hours at room temperature. The resin may develop a pale yellow or grey color.
-
Drain the solution and wash the resin extensively with the reaction solvent, followed by washes with a chelating agent solution (e.g., 0.5% sodium diethyldithiocarbamate in DMF) to remove residual palladium, and finally with DMF and DCM.
-
The exposed side-chain amine is now ready for the next synthetic step.
Conclusion
The synthesis of peptides containing β-amino acids is a powerful tool for modern drug discovery and materials science. Success in this field is not merely a matter of following steps, but of understanding the chemical causality behind each reaction. By mastering the principles of orthogonal protection and strategically combining groups like Fmoc, tBu, Alloc, and Dde, researchers can unlock the full potential of β-peptide synthesis. The protocols and strategies outlined in this guide provide a robust framework for the rational design and execution of these complex synthetic projects, enabling the creation of novel molecules with tailored structures and functions.
References
- The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups. (2025). Benchchem.
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
- Ashenhurst, J. (2018).
- Fmoc vs Boc: Choosing the Right Amino Acid Deriv
- Selecting Orthogonal Building Blocks. (n.d.). Sigma-Aldrich.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). BOC Sciences.
- Protecting Groups in Peptide Synthesis. (n.d.).
- Solid Phase Peptide Synthesis (SPPS) explained. (2023). Bachem.
- Tantillo, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.).
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
- Liu, C. F., & Tam, J. P. (1996). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 91(14), 6584–6588.
- Corvis, Y., & L-S. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2021).
- Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. (2007).
- Three Decades of Amyloid Beta Synthesis: Challenges and Advances. (2020). Frontiers.
Sources
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 4. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Cbz-Protected Amino Groups [organic-chemistry.org]
- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 14. chem.uci.edu [chem.uci.edu]
Application Note: Development and Characterization of β-Peptide Therapeutics
Introduction: The "Beta" Advantage
-peptides are a class of peptidomimetics composed of-
Metabolic Stability: The unique backbone geometry is unrecognized by endogenous proteases and peptidases, rendering
-peptides virtually stable in serum and intracellular environments. -
Predictable Folding: Unlike short
-peptides which are often unstructured in solution, -peptides can form stable secondary structures (helices and sheets) at lengths as short as 6 residues. The 14-helix (defined by a 14-membered hydrogen bond ring) is the most common structure used to mimic -helical domains in protein-protein interactions (PPIs).
This guide details the specific protocols required to synthesize, characterize, and validate
Module 1: Design and Synthesis Protocols
Challenge: The
Protocol A: Microwave-Assisted Solid-Phase Synthesis (MW-SPPS)
Reagents:
-
Resin: Rink Amide ChemMatrix (0.4–0.5 mmol/g loading). Note: ChemMatrix is preferred over polystyrene for better swelling in difficult sequences.
-
Coupling Cocktail: 0.1 M Fmoc-
-AA-OH, 0.1 M HATU, 0.1 M HOAt in DMF. -
Base: 0.2 M Diisopropylethylamine (DIEA) in NMP.
-
Additive (Critical): 0.8 M LiCl in NMP (for difficult/hydrophobic sequences).
Step-by-Step Workflow:
-
Resin Swelling: Swell resin in DCM (20 min) followed by DMF (20 min).
-
Deprotection: Treat with 20% Piperidine in DMF with 0.1 M HOBt (to suppress aspartimide formation).
-
Microwave: 75°C, 30 Watts, 3 minutes.
-
Wash: DMF (3x), DCM (3x), DMF (3x).
-
-
Coupling: Add Fmoc-
-AA (4 eq), HATU (3.9 eq), HOAt (4 eq), and DIEA (8 eq).-
Microwave: 75°C, 30 Watts, 10 minutes. Double coupling is recommended for bulky residues like
-hVal or cyclic -amino acids (ACHC).
-
-
Capping: Acetylate unreacted amines with Acetic Anhydride/DIEA/DMF (1:2:7) to prevent deletion sequences.
-
Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2–3 hours.
-
Purification: Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC (C18 column, ACN/H2O gradient).
Visualization: Synthesis Logic
Caption: Optimized MW-SPPS workflow for sterically hindered
Module 2: Structural Characterization (CD Spectroscopy)
Objective: Confirm the formation of the 14-helix, which is essential for mimicking
Protocol B: CD Analysis of -Peptides[8]
-
Sample Prep: Dissolve purified peptide in Phosphate Buffered Saline (PBS, pH 7.4) or Methanol to a concentration of 20–50
M. Note: Methanol stabilizes the 14-helix and is useful for initial confirmation, but aqueous data is required for biological relevance. -
Parameters:
-
Range: 190–260 nm.
-
Cell Path Length: 1 mm.
-
Temperature: 25°C.
-
-
Data Interpretation: Compare minima/maxima against standard signatures.
Table 1: Characteristic CD Signatures
| Secondary Structure | Characteristic Minimum ( | Characteristic Maximum ( | Structural Note |
| 208 nm, 222 nm | 192 nm | Standard protein helix. | |
| 14-Helix (Monomer) | ~214 nm | ~198 nm | The "canonical" |
| 14-Helix (Bundled) | ~205 nm | - | Indicates quaternary self-association (aggregation). |
| 12-Helix | ~205 nm | ~190 nm | Common in cyclic |
Citation: The shift from 214 nm to 205 nm in 14-helical peptides is a specific indicator of helix bundling/aggregation, a phenomenon often observed with amphiphilic
Module 3: Biological Stability Assessment
Objective: Quantify the proteolytic resistance of the
Protocol C: Serum Proteolysis Assay
Reagents:
-
Pooled Human Serum (commercial or fresh).
-
Internal Standard (e.g., N-acetyl-tryptophan).
-
Precipitation Solvent: Acetonitrile (ACN) with 1% Formic Acid.
Workflow:
-
Incubation:
-
Prepare 200
M peptide stock in PBS. -
Mix 10
L peptide stock with 90 L Human Serum (Final conc: 20 M). -
Incubate at 37°C with gentle shaking.
-
-
Sampling:
-
Time points: 0 min, 30 min, 1 h, 4 h, 12 h, 24 h, 48 h.
-
At each point, remove 10
L of the reaction mixture.
-
-
Quenching & Extraction:
-
Add aliquot to 90
L of ice-cold Precipitation Solvent (ACN). -
Vortex vigorously (30 sec) to precipitate serum proteins.
-
Incubate on ice (10 min).
-
Centrifuge at 14,000 x g for 10 min.
-
-
Analysis:
-
Inject supernatant onto LC-MS.
-
Monitor the Parent Ion [M+H]+ peak area relative to the Internal Standard.
-
-
Calculation: Plot % Remaining vs. Time. Determine half-life (
).[10]
Expected Result:
-
-peptide control:
< 30 minutes. -
-peptide:
> 24–48 hours (often >95% remaining at 24h).
Visualization: Stability Mechanism
Caption: Mechanistic basis for
Module 4: Therapeutic Application (PPI Inhibition)
Case Study: Disruption of the p53-MDM2 interaction.
Concept: The p53 tumor suppressor binds MDM2 via a short
Protocol D: Fluorescence Polarization (FP) Binding Assay
Reagents:
-
Target: Recombinant Human MDM2 (GST-tagged).
-
Tracer: Fluorescein-labeled native p53 peptide (10 nM).
-
Inhibitor: Serial dilutions of the
-peptide candidate.
Workflow:
-
Plate Setup: Use black 384-well low-binding plates.
-
Addition: Add 10
L of MDM2 protein (at concentration determined previously) to 10 L of Tracer. -
Competition: Add 5
L of -peptide inhibitor (varying concentrations). -
Equilibration: Incubate 30 min at Room Temp in dark.
-
Measurement: Read FP (Excitation 485 nm / Emission 535 nm).
-
Analysis: Fit data to a dose-response curve (IC50 determination). A decrease in polarization (mP) indicates displacement of the tracer by the
-peptide.
References
-
Distinctive Circular Dichroism Signature for 14-Helix-Bundle Form
-Peptides. Organic Letters. (2004). Link - -Peptides as inhibitors of protein–protein interactions. Current Opinion in Chemical Biology. (2004). Link
-
Microwave-assisted peptide synthesis. Chemical Society Reviews. (2008). Link
-
Peptide-Based Drug Delivery Systems. Pharmaceutics. (2020). Link
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma. Pharmaceutics. (2020). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 3. researchgate.net [researchgate.net]
- 4. Distinctive Circular Dichroism Signature for 14-Helix-Bundle Formation by β-Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. photophysics.com [photophysics.com]
- 6. photophysics.com [photophysics.com]
- 7. researchgate.net [researchgate.net]
- 8. bif.wisc.edu [bif.wisc.edu]
- 9. Going deep into protein secondary structure with synchrotron radiation circular dichroism spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Preventing racemization of β-amino acids during peptide synthesis.
Technical Support Center: Peptide Synthesis & Optimization
Subject: Troubleshooting & Preventing Racemization in
Welcome to the Technical Support Center
You are likely here because you have observed loss of chirality (epimerization) or difficult couplings when incorporating
This guide moves beyond standard protocols to address the mechanistic root causes of racemization. We focus specifically on the distinction between
Module 1: Diagnosis & Mechanism
Q1: Why is my
A: "Standard" protocols often use bases (DIPEA, NMM) that are fatal to the stereochemical integrity of certain
The Critical Distinction:
-
-Amino Acids (Side chain on
-carbon): Generally Safe . The -carbon has two protons and no side chain. It is not a stereocenter, so "racemization" at the -position is impossible. -
-Amino Acids (Side chain on
-carbon): Critical Risk . The -carbon is chiral and carries an acidic proton.
The Mechanism of Failure:
In
Visualizing the Risk: The following diagram illustrates the decision logic and the risk pathways.
Caption: Decision tree for assessing racemization risk based on
Module 2: Reagent Selection & Causality
Q2: Which coupling reagents should I use for
A: You must avoid strong bases. The "Gold Standard" is to use carbodiimides with acidic additives, or phosphonium/uronium salts with very weak bases.
Recommended Systems (in order of preference):
-
DIC / Oxyma Pure (Base-Free):
-
Why: DIC (Diisopropylcarbodiimide) activates the carboxyl group without requiring a tertiary amine base. Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime) suppresses racemization more effectively than HOBt and is safer than HOAt.
-
Verdict:Best for
-amino acids.
-
-
DIC / HOBt:
-
Why: A classic base-free method. Effective, but Oxyma Pure generally shows faster kinetics and lower epimerization rates.
-
-
HATU / sym-Collidine:
-
Why: If you must use HATU (for difficult sequences), replace DIPEA with 2,4,6-trimethylpyridine (sym-collidine) . Collidine is a weaker base (pKa ~7.4) than DIPEA (pKa ~10.5) and is sterically hindered, making it less likely to abstract the
-proton while still neutralizing the generated acid.
-
Reagents to AVOID for
-
HBTU / DIPEA: High risk of enolization.
-
HATU / DIPEA: Extremely high risk; HATU is very active, and DIPEA is too basic.
Comparative Data: Racemization Levels Representative data showing % DL-isomer formation during coupling of sensitive substrates.
| Coupling System | Base Used | Relative Racemization Risk | Suitability for |
| DIC / Oxyma | None | < 1.0% (Low) | Highly Recommended |
| DIC / HOBt | None | < 2.0% (Low) | Recommended |
| HATU | sym-Collidine | ~ 2-5% (Moderate) | Use with caution |
| HATU | DIPEA | > 10-20% (High) | DO NOT USE |
| HBTU | DIPEA | > 10% (High) | DO NOT USE |
Module 3: Experimental Protocols
Q3: Can you provide a specific protocol for coupling Fmoc-
A: Yes. This protocol uses the DIC/Oxyma system to ensure maximum stereochemical fidelity.
Protocol: Low-Racemization Coupling (DIC/Oxyma)
Prerequisites:
-
Resin swelled in DMF.
-
Fmoc-
-AA (3.0 equivalents relative to resin loading). -
DIC (3.0 equivalents).
-
Oxyma Pure (3.0 equivalents).[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve the Fmoc-
-AA and Oxyma Pure in a minimal amount of DMF.-
Note: Do not add the DIC yet. Keep the concentration high (0.3 – 0.5 M) to drive kinetics.
-
-
Pre-Activation (Cold): Cool the solution to 0°C (ice bath). Add the DIC.[1][2]
-
Coupling: Add the pre-activated mixture to the resin.
-
Agitate at Room Temperature for 60–120 minutes .
-
Do not heat. Microwave irradiation is generally contraindicated for
-amino acids due to thermal racemization risks.
-
-
Monitoring: Check for completion using the Kaiser Test (if primary amine) or Chloranil Test (if secondary amine).
-
Self-Validating Step: If the coupling is incomplete after 2 hours, do not add base or heat. Instead, drain, wash, and perform a double couple using fresh reagents.
-
-
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Module 4: Advanced Troubleshooting (FAQs)
Q4: I am seeing "deletion sequences" (missing amino acids) in my mass spec. What now?
A:
-
Switch Solvent: Use NMP (N-methyl-2-pyrrolidone) instead of DMF. It solvates aggregating peptide chains better.
-
Use HATU with Collidine: Switch to HATU (3 eq) / HOAt (3 eq) / sym-Collidine (6 eq). This is more potent than DIC but safer than DIPEA.
Q5: Can I use microwave synthesis?
A: For
Q6: How do I verify if racemization occurred? A: You cannot rely solely on Mass Spec (racemates have the same mass).
-
Method: Synthesize a standard of the unintentional diastereomer (intentionally couple the "wrong" isomer).
-
Analysis: Run both your product and the standard on a C18 HPLC column using a shallow gradient (e.g., 0.5% B per minute). Diastereomers of
-peptides usually separate well on standard C18 columns.
References
-
Albericio, F., & El-Faham, A. (2018). OxymaPure, a potent additive for peptide synthesis.Link (Note: Contextual link to recent Oxyma derivatives review).
-
Seebach, D., et al. (2008).[9] Beta-Peptidic Peptidomimetics.[8] Accounts of Chemical Research. Link
-
Bachem Technical Guides. (2024). Efficient Peptide Synthesis: Coupling Reagents & Additives.[10]Link
-
Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization. Journal of Organic Chemistry.[2] Link (Representative citation for Collidine usage).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. chab.ethz.ch [chab.ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 7. Beta-peptidic peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ethz.ch [ethz.ch]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. bachem.com [bachem.com]
Technical Support Center: Troubleshooting Aggregation in β-Peptide Solid-Phase Synthesis
Welcome to the technical support center for β-peptide solid-phase synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of peptide aggregation during synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered in your experiments.
Introduction to Aggregation in β-Peptide SPPS
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, offering a streamlined and efficient method for assembling amino acids.[1][2][3] However, the synthesis of certain peptide sequences, particularly those containing β-amino acids and hydrophobic residues, can be hampered by on-resin aggregation.[4][5][6] This phenomenon, driven by intermolecular hydrogen bonding, can lead to the formation of secondary structures like β-sheets, rendering the growing peptide chains inaccessible for subsequent deprotection and coupling steps.[4][7][8] The result is often incomplete synthesis, low yields, and difficult purification.[4][5]
This guide provides a comprehensive overview of the causes of aggregation in β-peptide SPPS and offers practical, field-proven strategies to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in the context of SPPS?
A1: Peptide aggregation during SPPS is the self-association of growing peptide chains attached to the solid support resin.[4][5][6] This process is primarily driven by the formation of intermolecular hydrogen bonds between the peptide backbones, leading to the formation of stable secondary structures, most notably β-sheets.[4][7][9] Once aggregated, the N-terminus of the peptide can become sterically hindered and poorly solvated, preventing efficient access of reagents for deprotection and coupling reactions.[7] This can result in truncated or deletion sequences, significantly impacting the purity and yield of the final product.[6]
Q2: Are β-peptides more prone to aggregation than α-peptides?
A2: β-peptides have a different backbone structure compared to α-peptides, which can influence their conformational preferences and propensity for aggregation. The additional carbon in the backbone of β-amino acids can lead to more stable secondary structures, including helices and sheets. While this can be advantageous for creating peptidomimetics with enhanced proteolytic stability, it can also contribute to aggregation challenges during synthesis.[10] Sequences containing consecutive β-amino acids, especially those with hydrophobic side chains, can be particularly challenging.
Q3: What are the tell-tale signs of on-resin aggregation?
A3: Several visual and analytical cues can indicate on-resin aggregation. A primary indicator is the poor swelling of the peptide-resin.[4][8] In a batch reactor, the resin bed may appear shrunken or clumped.[5][8] For continuous-flow synthesis, a flattened and broadened UV deprotection profile is often observed.[5] Furthermore, standard colorimetric tests for free amines, such as the Kaiser or TNBS test, may become unreliable and yield false negatives in cases of severe aggregation, as the N-termini of the peptide chains are inaccessible.[5][8]
Q4: Can I predict if my β-peptide sequence is likely to aggregate?
A4: While it is difficult to predict aggregation with absolute certainty, certain sequence characteristics are known to increase the risk.[4][5] Sequences that are rich in hydrophobic β-amino acids are highly susceptible to aggregation.[4][7][11] Generally, aggregation becomes a more significant issue for peptides longer than 10-15 residues.[4] There are computational tools available that can help predict aggregation-prone regions within a peptide sequence based on its physicochemical properties.
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to troubleshooting aggregation-related problems in your β-peptide synthesis.
Issue: Incomplete or Failed Coupling/Deprotection
Symptoms:
-
Positive Kaiser or TNBS test after a coupling step, indicating the presence of unreacted free amines.[8]
-
Mass spectrometry analysis of a test cleavage reveals a significant amount of truncated or deletion sequences.
-
The resin appears clumped or does not swell properly in the synthesis solvent.[4][8]
Workflow for Troubleshooting Failed β-Peptide Synthesis
Caption: Troubleshooting workflow for failed peptide synthesis.
Strategies to Mitigate Aggregation
Once aggregation is identified as the likely cause of synthesis failure, several strategies can be employed. The choice of strategy will depend on the severity of the aggregation and the specific peptide sequence.
1. Optimization of Synthesis Conditions
Simple modifications to the synthesis protocol can often disrupt the intermolecular hydrogen bonds responsible for aggregation.
| Strategy | Description | Rationale |
| Elevated Temperature | Perform coupling and/or deprotection steps at a higher temperature (e.g., 40-60°C).[12][13] | Increased thermal energy disrupts hydrogen bonds and can improve reaction kinetics.[12] |
| Microwave Synthesis | Utilize a microwave peptide synthesizer for rapid and uniform heating.[14][15][16] | Microwave energy efficiently breaks up aggregates and accelerates both coupling and deprotection steps.[14][15] |
| Solvent Choice | Replace standard solvents like DMF with N-methylpyrrolidone (NMP) or add up to 25% dimethyl sulfoxide (DMSO).[4][5] | These solvents are more effective at disrupting hydrogen bonds and solvating the peptide-resin complex.[4][7] |
| Sonication | Apply sonication during coupling and deprotection steps.[4][6] | The mechanical energy from sonication can physically break apart resin clumps and improve reagent penetration. |
2. Chemical Interventions
The addition of certain reagents to the synthesis mixture can effectively prevent or reverse aggregation.
| Strategy | Description | Rationale |
| Chaotropic Salts | Add chaotropic salts such as LiCl or KSCN to the reaction mixture.[4][5][7] | These salts disrupt the structure of water and interfere with hydrogen bonding, thereby reducing aggregation.[4][7] |
| "Magic Mixture" | Use a solvent system containing ethylene carbonate and nonionic detergents.[4][5] | This combination is highly effective at solubilizing and preventing the aggregation of "difficult" sequences. |
3. Sequence and Backbone Modification
For severely aggregating sequences, modifying the peptide backbone itself is often the most effective solution.
| Strategy | Description | Rationale |
| Backbone Protection | Incorporate 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting groups on the backbone amide nitrogen of a β-amino acid.[4][5] | These bulky groups sterically hinder the formation of intermolecular hydrogen bonds.[4] |
| Pseudoprolines | Introduce pseudoproline dipeptides at strategic positions in the sequence.[4][5] | Pseudoprolines induce a "kink" in the peptide backbone, disrupting the formation of regular secondary structures.[4][5] |
| Low-Substitution Resin | Utilize a resin with a lower loading capacity (e.g., 0.1-0.3 mmol/g).[1] | Increased distance between peptide chains on the resin reduces the likelihood of intermolecular interactions.[1] |
Workflow for Selecting an Anti-Aggregation Strategy
Caption: Decision-making workflow for choosing an anti-aggregation strategy.
Experimental Protocols
Protocol 1: Microwave-Assisted SPPS
This protocol provides a general outline for performing SPPS at elevated temperatures using a microwave synthesizer.
Materials:
-
Peptide-resin
-
Fmoc-protected β-amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Activation base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Microwave peptide synthesizer
Procedure:
-
Place the peptide-resin in the reaction vessel of the microwave synthesizer.
-
Deprotection: Add the deprotection solution and apply microwave energy to reach the target temperature (e.g., 75°C) for a specified time (e.g., 3-5 minutes).
-
Wash the resin thoroughly with DMF.
-
Coupling: Add the Fmoc-protected β-amino acid, coupling reagent, and activation base dissolved in DMF.
-
Apply microwave energy to reach the target temperature (e.g., 75°C) for a specified time (e.g., 5-10 minutes).
-
Wash the resin thoroughly with DMF.
-
Repeat the deprotection and coupling cycles for the entire sequence.
Protocol 2: Incorporation of a Backbone-Protected Amino Acid
This protocol describes the manual coupling of an Fmoc-β-amino acid(Dmb)-OH derivative.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-β-amino acid(Dmb)-OH (3 equivalents)
-
Coupling reagent (e.g., DIC/HOBt) (3 equivalents each)
-
DMF/DCM (2:1)
-
TNBS test reagents
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF.
-
In a separate vessel, dissolve the Fmoc-β-amino acid(Dmb)-OH and HOBt in a minimal volume of DMF/DCM (2:1).
-
Add DIC to the solution and allow it to pre-activate for 10 minutes.
-
Add the activated amino acid solution to the peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a TNBS test to confirm complete coupling.[5]
-
Wash the resin thoroughly with DMF and proceed with the synthesis.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Vapourtec. (n.d.). Peptide Synthesis | Solid-Phase | SPPS. Retrieved from [Link]
-
CD Formulation. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. Retrieved from [Link]
- Singh, Y., et al. (2022). Controlling Amyloid Beta Peptide Aggregation and Toxicity by Protease-Stable Ligands. ACS Bio & Med Chem Au.
- Rahman, M. (2020). What are the storage conditions that prevent aggregation in B-amyloid peptids?
- Dong, X., et al. (2012). AGGREGATION PATHWAYS OF THE AMYLOID β(1–42) PEPTIDE DEPEND ON ITS COLLOIDAL STABILITY AND ORDERED β-SHEET STACKING. PMC.
- Tickler, A. K., & Wade, J. D. (2004). Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. PubMed.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Overcoming Aggregation in Solid-Phase Peptide Synthesis (SPPS).
- de la Torre, B. G., & Albericio, F. (2022).
-
CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]
- PolyPeptide Group. (2025). Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies.
- BioVera. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide.
- Multi-step. (n.d.). Microwave-assisted Solid-Phase Peptide Synthesis Using the Biotage Syro Wave™.
- Van der Eycken, E., & Kappe, C. O. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering.
- Ruiz-Gómez, G., et al. (2020). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
- Dey, S., & Dinda, J. (2018). Reversal of Aggregation Using β-Breaker Dipeptide Containing Peptides: Application to Aβ(1–40) Self-Assembly and Its Inhibition. PMC.
- Creative Peptides. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach.
- Paradis-Bas, M., et al. (2016). The road to the synthesis of “difficult peptides”. Chemical Society Reviews.
- Liu, H., & Li, Y. (2010).
- Luxembourg Bio Technologies. (n.d.).
- Tsou, C.-L., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
- Palasek, S. A., et al. (2007). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies.
- Tickler, A. K., & Wade, J. D. (2004). Amyloid-β as a “Difficult Sequence” in Solid Phase Peptide Synthesis. Journal of Peptide Science.
- Collins, J. M., & Collins, M. J. (2008). U.S. Patent No. 7,582,728. Washington, DC: U.S.
- Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins.
Sources
- 1. youtube.com [youtube.com]
- 2. bachem.com [bachem.com]
- 3. biovera.com.au [biovera.com.au]
- 4. peptide.com [peptide.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vapourtec.com [vapourtec.com]
- 13. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 14. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 15. Microwave-assisted solid-phase peptide synthesis using the biotage Syro Wave™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
Technical Support Center: Optimizing Fmoc Deprotection for Sterically Hindered β-Amino Acids
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing Nα-Fmoc deprotection, with a special focus on sterically hindered β-amino acids. This guide is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Here, we will dissect common challenges, provide evidence-based solutions, and explain the chemical rationale behind our troubleshooting recommendations.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding Fmoc deprotection for challenging residues.
Q1: Why is Fmoc deprotection slower for sterically hindered β-amino acids?
A1: The rate of Fmoc deprotection is critically dependent on the accessibility of the acidic proton on the Cα of the fluorenyl group to the base (e.g., piperidine). Steric hindrance, arising from bulky side chains on the β-amino acid or from the growing peptide chain itself, can physically block the approach of the base. This impedance slows down the initial proton abstraction, which is the rate-limiting step in the β-elimination mechanism that removes the Fmoc group.[1][2] Slow kinetics can lead to incomplete deprotection, resulting in deletion sequences in the final peptide.[1]
Q2: What is the standard protocol for Fmoc deprotection, and when should I deviate from it?
A2: The standard and most widely used protocol is treatment with 20% (v/v) piperidine in N,N-dimethylformamide (DMF).[3][4][5] Typically, a 5-7 minute treatment, repeated once, is sufficient for most standard amino acids.[3]
You should consider deviating from this standard protocol when you observe:
-
Incomplete Deprotection: Indicated by a negative or weak ninhydrin test (for secondary amines) or by analytical HPLC of a test cleavage showing the presence of Fmoc-containing peptides.[6]
-
Aggregation: Slow solvent flow through the resin bed or a "gummy" appearance of the resin can indicate peptide aggregation, which hinders reagent access.[1]
-
Known "Difficult" Sequences: Sequences containing multiple consecutive hindered residues are known to be problematic.
Q3: What are the main side reactions I should be aware of during the deprotection of hindered residues?
A3: The primary side reactions of concern are:
-
Incomplete Deprotection: As mentioned, this leads to deletion sequences.
-
Diketopiperazine (DKP) Formation: This is an intramolecular cyclization reaction that cleaves the N-terminal dipeptide from the resin. It is particularly prevalent when proline or other secondary amino acids are in the second position from the N-terminus.[7] The use of sterically hindered resins like 2-chlorotrityl chloride (2-CTC) can help suppress this.[7]
-
Aspartimide Formation: When using strong bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for deprotection, aspartic acid residues can form a five-membered ring, which can then open to form both α- and β-aspartyl peptides.[8]
Troubleshooting Guide: Incomplete Deprotection
This guide provides a systematic approach to diagnosing and resolving incomplete Fmoc deprotection for sterically hindered β-amino acids.
Issue: The ninhydrin test is negative or equivocal after standard deprotection, or HPLC analysis confirms incomplete Fmoc removal.
This is a classic symptom of difficult deprotection. The following workflow will help you systematically address the problem.
Workflow for Troubleshooting Incomplete Deprotection
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Q4: I've increased the deprotection time with piperidine, but it's still not working. What's next?
A4: If extending the reaction time (e.g., to 2 x 30 minutes) is ineffective, the issue is likely severe steric hindrance or peptide aggregation that standard piperidine cannot overcome. Your next step should be to use a stronger, less sterically hindered base. The most common and effective choice is DBU.[8][9]
Causality: DBU is a non-nucleophilic, sterically accessible, and significantly stronger base than piperidine. Its strength allows it to abstract the acidic fluorenyl proton more efficiently, even in a hindered environment.[8][10]
Q5: How do I formulate and use a DBU-based deprotection solution? Are there any risks?
A5: A highly effective cocktail is 2% DBU and 20% piperidine in DMF .[8] The DBU acts as the primary deprotecting agent, while piperidine serves as a scavenger for the dibenzofulvene (DBF) byproduct, preventing its potential reaction with the newly liberated amine.[8][11]
Protocol 1: DBU-Based Fmoc Deprotection
-
Resin Preparation: After the previous coupling step, wash the resin thoroughly with DMF (3x).
-
Deprotection Solution Preparation: Prepare a fresh solution of 2% (v/v) DBU and 20% (v/v) piperidine in high-purity DMF.
-
First Treatment: Add the DBU/piperidine solution to the resin and agitate for 3-5 minutes.
-
Drain and Second Treatment: Drain the solution and add a fresh aliquot of the deprotection solution. Agitate for an additional 10-15 minutes.
-
Washing: Drain the solution and wash the resin extensively with DMF (at least 5-7 times) to ensure all reagents are removed.
Risk Mitigation:
-
Aspartimide Formation: Avoid using DBU if an aspartic acid (Asp) residue is present in your sequence, as DBU is known to catalyze this side reaction.[8]
-
Dibenzofulvene Adducts: DBU itself is non-nucleophilic and cannot scavenge the DBF byproduct. The presence of a secondary amine like piperidine or piperazine is crucial to trap DBF.[11] An optimized mixture of 2% DBU and 5% piperazine in NMP has been shown to enhance deprotection kinetics and reduce side reactions like DKP formation.[6][7]
Q6: Can I just use DBU alone?
A6: It is strongly discouraged. Without a nucleophilic scavenger, the highly reactive DBF electrophile can form adducts with the N-terminus of your peptide, leading to chain termination.[11] Always include a scavenger like piperidine or piperazine in your DBU cocktail.
Quantitative Data & Reagent Comparison
Choosing the right deprotection strategy involves balancing efficacy with potential side reactions. The table below summarizes the key characteristics of common deprotection reagents.
| Reagent Cocktail | Concentration (v/v) | Typical Time | Strengths | Weaknesses & Risks |
| Piperidine/DMF | 20% | 2 x 5-15 min | Industry standard; effective for most amino acids; scavenges DBF. | Inefficient for highly hindered residues; can cause DKP formation. |
| Piperidine/NMP | 20% | 2 x 5-15 min | NMP improves resin swelling and can disrupt aggregation. | Similar limitations to Piperidine/DMF for very difficult sequences. |
| DBU/Piperidine/DMF | 2% DBU, 20% Piperidine | 2 x 3-10 min | Much faster and more effective for hindered residues.[8] | Catalyzes aspartimide formation[8]; requires careful washing. |
| DBU/Piperazine/NMP | 2% DBU, 5% Piperazine | 2 x 3-10 min | Excellent for hindered residues; reported to suppress DKP formation effectively.[6][7] | Piperazine is a solid and less convenient to handle than liquid piperidine. |
| 4-Methylpiperidine (4MP)/DMF | 20% | 2 x 5-15 min | A good alternative to piperidine with similar efficacy.[12] | May offer no significant advantage over piperidine for severe steric hindrance. |
Mechanistic Insights: The Chemistry of Deprotection
Understanding the underlying mechanism is key to effective troubleshooting.
Fmoc Deprotection Mechanism
The removal of the Fmoc group proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Side reactions associated with Fmoc-SPPS of β-peptides.
Topic: Troubleshooting Side Reactions & Structural Barriers in β-Peptide Synthesis
Executive Summary: The Kinetic vs. Thermodynamic Battle
Welcome to the β-Peptide Technical Support Center. Unlike standard
β-peptides possess a strong propensity to fold into stable secondary structures (e.g., 14-helices or 12-helices ) at very short chain lengths (as few as 6 residues). This thermodynamic stability creates a "kinetic trap" during Solid-Phase Peptide Synthesis (SPPS), where the growing chain folds back on itself, sterically shielding the N-terminal amine from incoming activated amino acids.
This guide addresses the three pillars of failure in β-peptide SPPS:
-
Aggregation-Induced Deletions (The 14-Helix Barrier)
-
Stereochemical Loss (Specific to
-amino acids) -
Cyclization Side Reactions (Glutarimide & DKP)
Module 1: The Aggregation Barrier (14-Helix Formation)
Symptom: Sudden drop in coupling efficiency after residues 5-7; "Deletion sequences" observed in Mass Spec.
The Mechanism
In
Figure 1: The transition from linear chain to aggregated state, leading to coupling failure.
Troubleshooting Protocol: Disrupting the Helix
To overcome this, you must disrupt the hydrogen bonding network during the coupling step.
| Parameter | Standard α-Peptide Protocol | Required β-Peptide Protocol |
| Solvent | DMF (N,N-Dimethylformamide) | NMP (N-Methyl-2-pyrrolidone) or DMF/DMSO (1:1) |
| Temperature | Room Temperature ( | Microwave Heating ( |
| Base | DIEA (Diisopropylethylamine) | DIEA (Standard) or TMP (if |
| Coupling Reagent | HBTU/HOBt | HATU/HOAt (Higher reactivity required) |
| Chaotropic Salts | None | 0.1M LiCl (Optional: disrupts H-bonds) |
Step-by-Step Microwave Coupling for β-Peptides:
-
Swell Resin: Use PEG-based resins (e.g., ChemMatrix or Tentagel) which swell better in polar solvents than polystyrene.
-
Activation: Dissolve Fmoc-
-AA (4 eq), HATU (3.9 eq), and HOAt (3.9 eq) in NMP. -
Base Addition: Add DIEA (8 eq) immediately before delivery to resin.
-
Coupling: Irradiate at 75°C for 2 x 10 minutes (Double coupling is mandatory after residue 5).
-
Wash: Wash with hot DMF if possible.
Module 2: Stereochemical Integrity ( vs. )
Symptom: Appearance of diastereomers (epimers) in the final product.
The Distinction
Not all
-
-Amino Acids (Side chain on
-carbon):-
Status: SAFE .
-
Reason: The
-carbon is a methylene group ( ). It has no chiral center to lose. The chiral center is at the -position, which is distant from the activating carbonyl group. You can couple these vigorously (high temp, strong base).
-
-
-Amino Acids (Side chain on
-carbon):-
Status: CRITICAL RISK .
-
Reason: The side chain is on the
-carbon, adjacent to the carbonyl. During activation, the -proton becomes highly acidic, leading to enolization and loss of chirality (epimerization).
-
Figure 2: Mechanistic divergence in stereochemical stability between
Protocol for Coupling -Amino Acids:
To prevent epimerization of
-
Lower Temperature: Do NOT use microwave heating for the coupling of the
residue itself. Couple at Room Temperature or 0°C. -
Weaker Base: Replace DIEA with TMP (2,4,6-Trimethylpyridine) or Collidine. These bases are sterically hindered and less likely to abstract the
-proton. -
Reagent: Use DIC/Oxyma instead of uronium salts (HATU/HBTU) if epimerization persists.
Module 3: Chemical Side Reactions
Glutarimide Formation (The "Aspartimide" of -peptides)
In
-
Risk Factor: High when using strong bases (Piperidine) for Fmoc removal over long syntheses.
-
Mechanism: Deprotonation of the backbone amide nitrogen attacks the side-chain ester.
-
Solution:
-
Use bulky side-chain protection: Fmoc-L-
-homoAsp(OtBu)-OH is standard, but if glutarimide forms, switch to (OMpe) (3-methylpent-3-yl ester) or (O-2-PhiPr) . -
Add 0.1M HOBt to the deprotection cocktail (20% Piperidine/DMF) to suppress the basicity.
-
Diketopiperazine (DKP) Formation
-
Context: In
-peptides, DKP forms at the dipeptide stage (especially with Proline), cleaving the peptide from the resin. -
-Peptide Reality: Pure
-peptides are resistant to DKP formation.-
Reason: A DKP formed from two
-amino acids would require an 8-membered ring , which is kinetically and thermodynamically unfavorable compared to the 6-membered ring of -peptides.
-
-
Mixed Sequence Warning: If you are synthesizing a mixed
- peptide (e.g., -Pro- -Ala), DKP formation is possible (forming a 7-membered diazepine ring).-
Fix: Use Trityl (Trt) linkers or 2-Chlorotrityl Chloride resin (steric bulk prevents cyclization).
-
FAQ: Troubleshooting Guide
Q: My crude purity is low, and I see a mass corresponding to [M - 18]. What is it?
A: This is likely Glutarimide formation (loss of
-
Action: Switch your deprotection cocktail to 20% Piperidine + 0.1M HOBt in DMF to reduce base-catalyzed cyclization.
Q: I am synthesizing a mixed
-
Kinetic Issue: Coupling an
-AA onto a -AA N-terminus is often slow due to the different nucleophilicity of the -amine. -
Action: Use HATU and extended reaction times (or double coupling) at these junctions.
Q: Why do I see Fmoc-
-
Action: Ensure you purchase high-grade reagents (>99%). This is not a side reaction occurring on your resin, but a contaminant introduced onto it.
References
-
Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.
-
Gellman, S. H. (1998). Foldamers: A manifesto. Accounts of Chemical Research.
-
Martinek, T. A., & Fülöp, F. (2012). Side-chain control of beta-peptide secondary structures. Chemical Society Reviews.
-
Arttamangkul, S., et al. (1997). Synthesis and characterization of beta-strand peptide mimics. Journal of Organic Chemistry.
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
Sources
Technical Support Center: A-Z Guide to Overcoming Deletion Sequences in β-Peptide Synthesis
Welcome to the comprehensive support center for researchers, scientists, and drug development professionals engaged in β-peptide synthesis. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to address the common challenge of deletion sequence formation. By understanding the underlying causes and implementing the robust protocols outlined here, you can significantly enhance the purity and yield of your target β-peptides.
Frequently Asked Questions (FAQs)
This section directly addresses the most common queries and concerns regarding deletion sequences in β-peptide synthesis.
Q1: What are deletion sequences and why are they a problem in β-peptide synthesis?
A: Deletion sequences are impurities in a synthetic peptide that are missing one or more amino acid residues from the target sequence.[1] They arise from incomplete amide bond formation (coupling) during a cycle of solid-phase peptide synthesis (SPPS).[2][3] If an amino acid fails to couple to the growing peptide chain, the subsequent amino acid in the sequence will be added in the next cycle, resulting in a shorter, incorrect peptide. These impurities can be difficult to separate from the desired full-length peptide, compromising the overall purity, yield, and biological activity of the final product.[4]
Q2: Are β-amino acids more prone to forming deletion sequences than α-amino acids?
A: Yes, β-amino acids can be more challenging to couple than their α-amino acid counterparts. This is due to a combination of factors, including increased steric hindrance from the additional methylene group in their backbone and their propensity to form stable six-membered hydrogen-bonded pseudo-rings, which can hinder both hydrolysis and coupling.[5] This inherent structural difference can lead to slower reaction kinetics and a higher probability of incomplete coupling, thus increasing the likelihood of deletion sequence formation.
Q3: How can I detect the presence of deletion sequences in my crude peptide product?
A: The most effective methods for detecting deletion sequences are high-performance liquid chromatography (HPLC) and mass spectrometry (MS).[6][7]
-
Reversed-Phase HPLC (RP-HPLC): This technique separates peptides based on their hydrophobicity. Deletion sequences, being shorter and often less hydrophobic than the full-length product, will typically have different retention times.[8]
-
Mass Spectrometry (e.g., MALDI-TOF or LC-MS): MS provides the molecular weight of the peptides in your sample. Deletion sequences will exhibit masses corresponding to the molecular weight of the target peptide minus the mass of the missing amino acid residue(s).[9] LC-MS, which combines the separation power of HPLC with the detection capabilities of MS, is particularly powerful for identifying and quantifying these impurities.[6]
Q4: Is it always necessary to use a capping step after each coupling?
A: While not strictly mandatory in every single case, routine implementation of a capping step is a highly recommended best practice, especially for long or "difficult" sequences.[10][11] Capping acetylates any unreacted N-terminal amino groups on the growing peptide chain, rendering them unable to participate in subsequent coupling reactions.[12] This prevents the formation of deletion sequences. Forgoing capping can lead to a significant accumulation of deletion impurities that are challenging to remove during purification.[10]
Q5: Can the choice of coupling reagent impact the formation of deletion sequences?
A: Absolutely. The choice of coupling reagent is critical for achieving high coupling efficiencies and minimizing deletion sequences, particularly when dealing with sterically hindered β-amino acids. More potent coupling reagents, such as those based on uronium/aminium salts like HATU, HBTU, and HCTU, are often preferred over carbodiimide-based reagents (e.g., DIC/HOBt) for challenging couplings as they can accelerate the reaction rate and drive the formation of the desired amide bond to completion.[13]
Troubleshooting Guide: A Symptom-Based Approach
This guide provides a systematic approach to diagnosing and resolving issues related to deletion sequences.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Major peak corresponding to a single amino acid deletion in the analytical HPLC/MS. | 1. Steric Hindrance: The deleted β-amino acid residue is sterically bulky (e.g., β-branched side chain).[14] 2. Secondary Structure Formation: The growing peptide chain has formed an aggregate on the resin, blocking access to the N-terminus.[3][15] | 1. Optimize Coupling: a. Double couple: Perform the coupling reaction twice. b. Increase reaction time: Extend the coupling time for the problematic residue. c. Switch to a more potent coupling reagent: Use HATU, HCTU, or PyBOP. 2. Disrupt Aggregation: a. Change solvent: Switch from DMF to NMP or add a chaotropic agent like DMSO.[3][16] b. Elevate temperature: Perform the coupling at a higher temperature (e.g., 50°C).[3] |
| Multiple deletion peaks observed in the analytical data. | 1. Systematically low coupling efficiency: The general coupling protocol is not robust enough for the specific β-peptide sequence.[14] 2. Reagent Degradation: The coupling reagents or solvents have degraded due to age or improper storage. 3. Ineffective Capping: The capping step is not going to completion, leaving unreacted amino groups. | 1. Protocol Re-evaluation: a. Increase equivalents: Use a higher excess of amino acid and coupling reagents. b. Incorporate a routine double coupling strategy. 2. Reagent Quality Check: Use fresh, high-purity reagents and anhydrous solvents. 3. Optimize Capping: a. Use a more effective capping mixture: A common choice is acetic anhydride and a base like pyridine or DIPEA in DMF.[10][12] b. Ensure sufficient reaction time for the capping step. |
| Kaiser test is positive after coupling, indicating free amines. | 1. Incomplete Coupling: The amide bond formation has not reached completion.[17] 2. Premature Fmoc-deprotection: The Fmoc protecting group is being prematurely cleaved by the base used in the coupling reaction. | 1. Recouple: Immediately perform a second coupling reaction.[14] 2. Monitor the pH: Ensure the reaction is not overly basic. Use a hindered base like DIPEA. 3. Perform a capping step to block any remaining free amines before proceeding to the next deprotection step.[11] |
| Low overall yield of the target peptide with a complex mixture of shorter peptides. | 1. Significant aggregation throughout the synthesis. [3] 2. Poor resin solvation. 3. Sub-optimal cleavage from the resin. [18] | 1. Resynthesis with optimized conditions: a. Use a low-substitution resin to reduce inter-chain interactions. b. Incorporate backbone modifications like pseudoprolines if the sequence allows, to disrupt secondary structure formation.[3] 2. Ensure proper resin swelling before starting the synthesis.[2] 3. Optimize cleavage conditions: Ensure the cleavage cocktail and reaction time are appropriate for the specific peptide and protecting groups used.[18] |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Deletion Sequence Detection
This protocol outlines a general method for analyzing crude β-peptide samples to identify deletion sequences.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., Agilent AdvanceBio Peptide Plus)[7]
-
Mobile Phase A: 0.1% Formic Acid (FA) in water[6]
-
Mobile Phase B: 0.1% Formic Acid (FA) in acetonitrile
-
Crude peptide sample dissolved in a suitable solvent (e.g., water/acetonitrile mixture)
Procedure:
-
Equilibrate the column: Run the HPLC system with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.
-
Inject the sample: Inject 10-20 µL of the dissolved crude peptide sample.
-
Gradient Elution: Run a linear gradient to elute the peptides. A typical gradient might be:
-
5% to 65% Mobile Phase B over 30 minutes.
-
-
Detection: Monitor the elution profile at a wavelength of 214 nm or 280 nm.
-
Analysis: Analyze the resulting chromatogram. The main peak should correspond to the full-length peptide. Peaks eluting earlier are often deletion sequences or other hydrophilic impurities.
Protocol 2: Capping of Unreacted Amino Groups
This protocol describes a standard procedure for capping unreacted amino groups on the resin during SPPS.
Reagents:
-
Capping Solution: A mixture of acetic anhydride and a base (e.g., pyridine or diisopropylethylamine (DIPEA)) in N,N-dimethylformamide (DMF). A common formulation is 2% v/v acetic anhydride and 1% v/v DIPEA in DMF.[12]
Procedure:
-
Post-Coupling Wash: After the coupling step, thoroughly wash the resin with DMF (3-5 times) to remove excess reagents.[2]
-
Add Capping Solution: Add the freshly prepared capping solution to the resin-containing reaction vessel, ensuring the resin is fully submerged.
-
Reaction: Agitate the resin slurry for 15-30 minutes at room temperature.
-
Wash: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) to remove residual capping reagents and byproducts.[10]
-
Proceed to the next deprotection step.
Visualizing the Problem and Solution
The Origin of Deletion Sequences in SPPS
Caption: Formation of a deletion sequence due to incomplete coupling.
A Proactive Workflow to Minimize Deletion Sequences
Caption: Recommended workflow incorporating in-process controls.
References
- Agilent Technologies. (n.d.). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization.
- Agilent Technologies. (2020, November 10). Analysis of a Synthetic Peptide and Its Impurities.
- Beke, T., et al. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
- Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.
- Cui, J., et al. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
- ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?
- Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Pept Res, 3(4), 194-200.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Google Patents. (n.d.). US11028123B2 - Capping of unprotected amino groups during peptide synthesis.
- BenchChem. (n.d.). Technical Support Center: Capping Unreacted Sites in Solid-Phase Peptide Synthesis.
- Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Swan, M. J., et al. (2020). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. PMC - NIH.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- ResearchGate. (n.d.). Distribution of Leu-Ala-Gly-Val and deletion peptides after...
- Fónagy, A., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances.
- ResearchGate. (n.d.). Role of capping in peptide synthesis.
- Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Biotage. (2023, February 7). What do you do when your peptide synthesis fails?
- Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. peptide.com [peptide.com]
- 4. almacgroup.com [almacgroup.com]
- 5. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06124J [pubs.rsc.org]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 9. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
- 13. peptide.com [peptide.com]
- 14. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biotage.com [biotage.com]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. researchgate.net [researchgate.net]
Improving solubility of protected peptides containing β2-homoleucine
Topic: Solubility & Synthesis of Protected Peptides Containing -Homoleucine
Welcome to the Advanced Peptide Chemistry Support Hub.
Ticket ID: B2-HLEU-SOL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Severity: High (Process-Blocking)
Executive Summary: The -Homoleucine Challenge
You are likely experiencing gelation, precipitation, or coupling failures with your
When protected (e.g., Fmoc/Boc groups intact), these peptides lack ionizable side chains to aid solvation. The combination of the hydrophobic leucine side chain, the bulky protecting groups, and the strong inter-chain hydrogen bonding network creates "beta-sheet-like" aggregates that are insoluble in standard solvents like DMF or DCM.
This guide provides a self-validating troubleshooting workflow to rescue your current batch and optimize future synthesis.
Module 1: Diagnostic & Rescue (Post-Synthesis)
Current Status: You have a protected peptide that is insoluble in DMF, DCM, or HPLC mobile phases.
The "Nuclear Option" Protocol: HFIP Disaggregation
If your peptide appears as a gel or cloudy suspension, simple dilution will not work. You must disrupt the secondary structure hydrogen bonds.
Reagents:
Step-by-Step Rescue Workflow:
-
The Dissolution:
-
Add neat HFIP to your crude solid. Use approximately 100 µL per 10 mg of peptide.
-
Why: HFIP is a potent hydrogen bond disruptor. It breaks the intermolecular H-bonds causing the aggregation/gelation.
-
Observation: The gel should collapse into a clear solution almost immediately.
-
-
The Solvent Swap (If purifying):
-
Dilute the HFIP solution with DCM (1:1 ratio).
-
If loading onto a silica column (for protected peptide purification), load this mixture directly.
-
Warning: Do not inject pure HFIP into standard reverse-phase HPLC columns without checking compatibility; it can strip stationary phases or cause high backpressure due to viscosity.
-
-
The Solvent Swap (If using for further coupling/reaction):
-
Evaporate the HFIP/DCM mixture in vacuo.
-
Re-dissolve the resulting film immediately in the "Magic Mixture" (see Table 1 below).
-
Note: The film is often amorphous and easier to dissolve than the original crystalline aggregate.
-
Solvent Systems for "Impossible" Peptides
| Solvent System | Composition | Application | Mechanism |
| Standard | DMF or NMP | General handling | Dipolar aprotic solvation. Often fails for |
| Chaotropic | 0.1 M LiCl in DMF | Recommended | Lithium ions disrupt H-bond networks (chaotropic effect), preventing sheet stacking. |
| Magic Mix | DCM : DMF : NMP (1:1:1) | Synthesis/Handling | Balances polarity and swelling properties. |
| The Breaker | HFIP (neat) or 20% HFIP in DCM | Rescue/Loading | Fluorinated alcohol acts as a strong H-bond donor to break aggregates. |
Module 2: Synthesis Optimization (Prevention)
Current Status: You are planning a synthesis or experiencing coupling failures (deletion sequences) at or after the
The Structural Barrier
-amino acids are sterically hindered. The side chain is adjacent to the amine (unlike-
Nucleophilic attack is slow: The amine is buried.
-
Aggregation: The growing chain folds rapidly.
Protocol: Optimized SPPS for
-hLeu
1. Resin Selection:
-
Use PEG-based resins (e.g., ChemMatrix, NovaPEG) rather than polystyrene. PEG resins swell better in the polar solvents required to solubilize aggregates.
-
Loading: Keep loading low (< 0.2 mmol/g) to physically distance the growing chains and prevent inter-chain aggregation.
2. Coupling Cocktail (The "Chaotropic Shot"):
Standard HBTU/DIEA in DMF often fails. Use this mixture for the
-
Activator: HATU or PyAOP (7-azabenzotriazole based are superior for hindered amines).
-
Base: HOAt or Oxyma Pure (essential additive to reduce racemization and boost kinetics).
-
Solvent: 0.1 M LiCl in NMP (Lithium Chloride in N-Methyl-2-pyrrolidone).
-
Why LiCl? It keeps the resin-bound peptide linear and accessible by disrupting the 14-helix or sheet formation.
-
Why NMP? It has better swelling properties for aggregated sequences than DMF.
-
3. Microwave Energy:
- -hLeu couplings require energy to overcome the steric barrier.
-
Settings: 75°C for 10 minutes (double couple).
-
Caution: Do not exceed 75°C for Cys/His containing sequences to avoid racemization.
Module 3: Visual Troubleshooting Guides
Figure 1: Solubility Decision Tree
Use this logic flow to determine the correct solvent system for your protected peptide.
Caption: Decision matrix for solubilizing protected hydrophobic peptides. HFIP is the primary agent for breaking severe aggregation.
Figure 2:
-hLeu Synthesis Workflow
Optimized SPPS cycle to prevent deletion sequences.
Caption: Modified SPPS cycle emphasizing chaotropic salts and microwave energy for steric
Frequently Asked Questions (FAQs)
Q1: Can I use DMSO to dissolve my protected peptide?
A: While DMSO is a strong solvent, it is often insufficient for
Q2: Why not just use Pseudoprolines to break the structure?
A: Pseudoprolines are excellent for
Q3: My HPLC peak is broad or splitting. Is my peptide impure?
A: Not necessarily. Protected
-
Test: Run the HPLC column at elevated temperature (50–60°C).
-
Result: If the peaks coalesce into a single sharp peak, it is a conformational issue, not impurity. If they remain distinct, they are likely deletion sequences (impurities).
Q4: I need to perform an NMR of the protected peptide. What solvent should I use? A: Do not use CDCl3; it promotes aggregation. Use Pyridine-d5 or DMSO-d6 . If signals are still broad, add a small amount of LiCl (solid) to the NMR tube to sharpen the peaks by breaking aggregates.
References
-
Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.
- Core Reference for synthesis and structural properties of and peptides.
-
Tickler, A. K., & Wade, J. D. (2007).[2] The synthesis of difficult peptides: The "Magic Mixture" approach. Journal of Peptide Science.
- Source for the DCM/DMF/NMP solvent cocktail str
-
Milton, R.C., et al. (1990). Synthesis of difficult sequences: The role of hydrogen bonding. Science.[4]
- Foundational text on using chaotropic salts (LiCl)
-
Sigma-Aldrich (Merck). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Technical guide for resin and solvent selection.
-
Bachem. Care and Handling of Amyloid and Aggregation-Prone Peptides.
- Source for HFIP solubiliz
Sources
Strategies to avoid diketopiperazine formation with β-amino acids
Technical Support Center: Optimizing -Peptide Synthesis
Topic: Strategies to Avoid Diketopiperazine (DKP) Formation
Executive Summary: The "Cyclization-Cleavage" Trap
In Solid-Phase Peptide Synthesis (SPPS), the formation of diketopiperazines (DKP) is a catastrophic side reaction that typically occurs at the dipeptide stage .
While standard
The Mechanism of Failure:
-
Deprotection: The Fmoc group is removed from the second residue (N-terminus), exposing a free amine.[1]
-
Attack: This amine nucleophilically attacks the C-terminal ester linkage anchoring the peptide to the resin.
-
Cleavage: The peptide cyclizes and cleaves itself from the resin, resulting in a truncated sequence and massive yield loss.
Visualizing the Failure Mode
The following diagram illustrates the kinetic competition between the desired chain elongation and the fatal cyclization pathway.
Figure 1: The kinetic race at the dipeptide stage. Success depends on the coupling rate (
Strategic Modules: Prevention Protocols
Module A: Resin Selection (The First Line of Defense)
The choice of resin is the single most effective variable in preventing DKP formation with
Recommendation: 2-Chlorotrityl Chloride (2-CTC) Resin Avoid: Wang Resin or Merrifield Resin.
| Feature | Wang Resin | 2-Chlorotrityl Chloride (2-CTC) |
| Linker Sterics | Low steric hindrance; amine can easily access the ester. | Extremely Bulky ; trityl group physically blocks the amine from attacking the ester. |
| Cleavage Condition | 95% TFA (Acidic) | 1% TFA (Mild Acid) |
| DKP Risk | HIGH | LOW |
Why this works: The massive steric bulk of the trityl linker acts as a shield, making the ester carbonyl inaccessible to the N-terminal amine of the
Protocol 1: Loading 2-CTC Resin
-
Swell 2-CTC resin in dry DCM for 30 min.
-
Dissolve Fmoc-
-AA-OH (1.2 eq) in DCM with DIPEA (4 eq). -
Add to resin and shake for 2 hours.
-
Capping (Critical): Add Methanol (MeOH) to the reaction mixture (final 10% v/v) and shake for 15 min to cap unreacted chlorides. Note: This prevents reactive sites from interfering later.
Module B: Deprotection Kinetics (The Trigger)
Standard deprotection (20% Piperidine, 2 x 10 min) is often too aggressive for DKP-prone sequences. The longer the free amine sits in a basic environment without an activated amino acid to couple to, the higher the risk of cyclization.
Recommendation: "Fast Fmoc" Protocol or Milder Bases
Protocol 2: Optimized Deprotection for
-
Reagent: 20% Piperidine in DMF (Standard) OR 5% Piperazine in DMF (Milder).
-
Cycle:
-
Short Burst: Add deprotection reagent, shake for 30 seconds , drain. (Removes bulk Fmoc).
-
Main Reaction: Add fresh reagent, shake for 3 minutes , drain.
-
Immediate Wash: Wash 5x with DMF immediately. Do not let the resin sit.
-
Technical Insight: Research indicates that DKP formation is time-dependent. Reducing deprotection time from 20 mins to <5 mins significantly lowers DKP yield without compromising Fmoc removal efficiency [1].
Module C: Sequence Engineering (The Bypass)
If the specific
Recommendation: Use Pre-formed Dipeptides
Instead of coupling Residue 1, deprotecting, and coupling Residue 2:
-
Synthesize the Fmoc-AA2-AA1-OH dipeptide in solution phase (where DKP cannot form due to the C-terminal acid/ester protection).
-
Couple the entire dipeptide block to the resin.
Why this works: The "dangerous" free amine at the AA2 position is never exposed while AA1 is attached to the resin ester. By the time you deprotect AA2, the peptide is anchored by two residues, making the ring size required for cyclization (9+ members) kinetically unfavorable.
Troubleshooting Guide & FAQ
Q: I see a massive drop in loading after the second amino acid. Is this DKP? A: Yes. If your first residue loading was 0.6 mmol/g and after coupling the second residue (and deprotecting) you find <0.1 mmol/g, the peptide has likely cyclized and cleaved.
-
Action: Switch to 2-CTC resin immediately.
Q: Can I use DBU for deprotection to speed it up? A: Use caution. While DBU is faster, it can promote aspartimide formation and is non-nucleophilic, meaning it does not scavenge the dibenzofulvene byproduct effectively.
-
Action: If using DBU (2%), add 5% Piperidine as a scavenger. However, for DKP prevention, short exposure is more critical than the type of base.
Q: Does solvent choice matter? A: Yes. DKP formation is often slower in DCM than in DMF, but Fmoc deprotection is also slower in DCM.
-
Action: Stick to DMF but optimize the time. Alternatively, use a binary solvent system (DMF/Toluene) which can disrupt the aggregation/conformation favoring cyclization [2].
Summary Table: Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Yield after Residue 2 | DKP Formation (Cyclization-Cleavage) | Switch to 2-CTC Resin . |
| "Missing" Dipeptide in MS | DKP byproduct washed away | Check waste stream for cyclic dipeptide mass (M-18). |
| Slow Coupling of Residue 3 | Steric hindrance of | Use HATU/HOAt at 50°C; Double couple. |
| Precipitation on Resin | Use Pseudoprolines or backbone protection (Hmb). |
References
-
Steinauer, R., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. ACS Omega. Available at: [Link]
-
Lopez, J., et al. (2021).[2] Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Barlos, K., et al. (1989). 2-Chlorotrityl chloride resin.[3][4] International Journal of Peptide and Protein Research. (Seminal work on 2-CTC steric properties).
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]
Sources
- 1. WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation - Google Patents [patents.google.com]
- 2. One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.uci.edu [chem.uci.edu]
Choosing the optimal resin for β-peptide synthesis
Technical Support Center: Optimal Resin Selection for -Peptide Synthesis
Welcome to the Advanced Peptide Synthesis Support Hub
Subject: Strategic Resin Selection & Troubleshooting for
Executive Summary
Synthesizing
This guide moves beyond basic "recipe" following. It provides a logic-based framework for selecting the solid support that best mitigates the steric and aggregation hurdles inherent to
Module 1: Strategic Resin Selection
The Core Logic: Solvation vs. Sterics
For
-
C-Terminal Acid Requirements: Avoid Wang resin. The esterification of the first bulky
-amino acid to the hydroxyl linker of Wang resin is sterically difficult and requires forcing conditions (DMAP, anhydride method) that induce racemization and side reactions. 2-Chlorotrityl Chloride (2-CTC) is the gold standard here; its highly acid-labile trityl linker allows for very mild loading and cleavage. -
Solvation is Key: For sequences >8 residues, or those with high hydrophobic content (e.g.,
-hVal, -hIle), use ChemMatrix (100% PEG) or TentaGel (PEG-PS) . These resins swell in both polar (DMF/NMP) and non-polar (DCM) solvents, allowing reagents to penetrate the structured peptide-resin matrix.
Decision Matrix: Selecting Your Support
Figure 1: Logic flow for selecting the optimal resin based on C-terminal requirement and peptide complexity.
Module 2: Comparative Data & Specifications
The following table contrasts the physicochemical properties of resins relevant to
| Resin Type | Polymer Matrix | Swelling (DCM) | Swelling (DMF) | Rec. Loading for | Primary Benefit |
| 2-CTC | Polystyrene (DVB 1%) | ~4.0 mL/g | ~4.0 mL/g | 0.3 - 0.6 mmol/g | Prevents diketopiperazine formation; mildest loading. |
| ChemMatrix | 100% PEG | >10 mL/g | >10 mL/g | 0.4 - 0.5 mmol/g | Superior solvation of |
| Rink Amide MBHA | Polystyrene | ~4-5 mL/g | ~4-5 mL/g | 0.5 - 0.7 mmol/g | Standard for short, simple amide sequences. |
| Wang | Polystyrene | ~4.0 mL/g | ~3.0 mL/g | N/A | Not Recommended due to harsh loading conditions. |
Module 3: Critical Protocols
Protocol A: Loading First -Amino Acid onto 2-CTC Resin
Why this matters: Standard loading protocols often overdrive the reaction, leading to high loading levels (>0.8 mmol/g) which promotes aggregation. This protocol targets a controlled, lower loading (0.3–0.5 mmol/g) ideal for
-
Preparation: Place 2-CTC resin (1.0 g) in a dry reaction vessel.
-
Swelling: Wash with anhydrous DCM (
mL). Swell in DCM for 20 mins.[1] -
Activation: Dissolve Fmoc-
-AA-OH (0.6 eq. relative to nominal resin capacity) in anhydrous DCM (10 mL). Add DIPEA (4.0 eq.).-
Note: Do NOT use activating reagents (HATU/DIC) here. We rely on the reactivity of the trityl chloride.
-
-
Coupling: Add solution to resin.[1][2] Shake for 2 hours at RT.
-
Capping (Critical): Add Methanol (1 mL) to the reaction mixture (still with resin) and shake for 15 mins. This caps unreacted chloride sites.
-
Washing: Drain and wash:
DCM, DMF, DCM. -
Loading Check: Dry a small aliquot and perform an Fmoc determination (UV 290nm) to calculate precise substitution.
Protocol B: Troubleshooting Logic (The "Emergency Room")
Figure 2: Diagnostic workflow for identifying and solving common synthesis errors.
Module 4: Frequently Asked Questions (FAQs)
Q1: Why can't I use Wang resin for my C-terminal
Q2: My
-
Fix: Switch to ChemMatrix or TentaGel .
-
Fix: Reduce loading to <0.3 mmol/g.
Q3: What are the best coupling reagents for
-
Recommendation: Use HATU/HOAt or COMU/Oxyma . These generate highly reactive active esters.
-
Microwave: Microwave irradiation (
) significantly improves coupling yields for -peptides by providing the thermal energy to overcome steric barriers [5].
Q4: Can I use "Magic Mixture" solvents with these resins?
A: Yes. For difficult couplings on ChemMatrix or PS, using a solvent system of DCM/DMF/NMP (1:1:1) or adding chaotropic salts (LiCl) can help disrupt hydrogen bonding in the
References
-
Biotage. (2023).[1][3][4] How to choose the right resin functionality for solid phase peptide synthesis.Link
-
Sigma-Aldrich. (n.d.). ChemMatrix® Resin for solid phase peptide synthesis.[5][6]Link
-
Bachem. (2023).[1] Solid Phase Peptide Synthesis (SPPS) explained.[3][6][7][8]Link
-
BOC Sciences. (n.d.). 2-Chlorotrityl-Chloride-Resin with Amino Acids.[3][]
- CEM Corporation. (n.d.). Microwave Peptide Synthesis: Reaction Conditions. (General reference for microwave effects on difficult couplings).
Sources
- 1. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. biovera.com.au [biovera.com.au]
- 8. bachem.com [bachem.com]
Validation & Comparative
Comparative Guide: Proteolytic Stability of α-Peptides vs. β-Peptides
[1]
Executive Summary
For researchers engaged in peptidomimetic drug design, the metabolic instability of natural
The Verdict:
Structural Fundamentals: The Atomic Difference
To understand the stability profile, one must first distinguish the backbone topology.
-
-Peptides: Formed from
-amino acids where the amino group is attached to the C carbon. The backbone repeating unit is [–NH–C –CO–] . -
-Peptides: Formed from
-amino acids (homologated -amino acids).[2][3] The amino group is attached to the -carbon, introducing an additional methylene group ( ) into the backbone. The repeating unit is [–NH–C –C –CO–] .
Visualization: Backbone Topology Comparison
The following diagram illustrates the insertion of the methylene group that disrupts protease recognition.
[1]
Mechanisms of Proteolytic Stability
The resistance of
Active Site Mismatch
Proteases (e.g., serine proteases like Chymotrypsin) rely on a precise geometric alignment of the catalytic triad (Ser-His-Asp) with the scissile amide bond. The substrate must bind in an extended conformation (similar to a
- -Peptides: Fit the "Lock and Key" model perfectly.
- -Peptides: The extra methylene group shifts the carbonyl group by approximately 1.5 Å and alters the dihedral angles. The scissile bond cannot reach the catalytic serine, effectively "silencing" the enzyme.
Secondary Structure Shielding (Foldamers)
Comparative Performance Data
The following data synthesizes key findings from seminal studies (e.g., Seebach et al., Gellman et al.) comparing stability in vitro and ex vivo.
Table 1: Half-Life Comparison ( )
| Enzyme / Medium | Substrate Type | Fold Improvement | ||
| Pepsin (pH 2, 37°C) | Hexapeptide | < 2 minutes | > 60 hours (No cleavage) | > 1800x |
| Trypsin | Arginine-rich oligomer | ~10 minutes | > 24 hours | > 144x |
| Chymotrypsin | Hydrophobic residues | ~15 minutes | > 24 hours | > 96x |
| Human Serum | Mixed sequence | 10–30 minutes | > 48 hours | > 100x |
| Pronase (Cocktail) | Mixed sequence | < 5 minutes | Slow degradation* | ~50x |
*Note: Pronase, a non-specific bacterial protease mixture, is one of the few agents capable of slowly degrading some
Mechanism of Resistance Diagram
The following diagram details the failure of the catalytic triad to engage the
Experimental Protocol: Proteolytic Stability Assay
To validate these claims in your own drug development pipeline, use the following self-validating protocol. This method uses RP-HPLC for quantification and LC-MS for metabolite identification.
Materials:
-
Enzymes: Trypsin, Chymotrypsin (sequencing grade), or pooled Human Serum.
-
Buffer: 100 mM Ammonium Bicarbonate (pH 7.8) or PBS.
-
Internal Standard: Non-peptide standard (e.g., Caffeine or Tryptophan) to normalize injection volume.
-
Quenching Agent: 1% Trifluoroacetic acid (TFA) in 50% Acetonitrile.
Workflow:
-
Preparation:
-
Prepare peptide stock (1 mM in water or DMSO).
-
Prepare enzyme stock (e.g., Trypsin at 1 mg/mL in 1 mM HCl).
-
-
Incubation:
-
Dilute peptide to 100 µM in reaction buffer.
-
Add enzyme to reach a Substrate:Enzyme ratio of 100:1 (w/w).
-
Incubate at 37°C with gentle shaking.
-
-
Sampling:
-
At defined timepoints (0, 15m, 30m, 1h, 4h, 24h), remove 50 µL aliquots.
-
-
Quenching:
-
Immediately add 50 µL of Quenching Agent to stop the reaction.
-
Centrifuge at 10,000 x g for 5 min to pellet any precipitated protein (crucial for serum assays).
-
-
Analysis:
-
Inject supernatant onto C18 RP-HPLC.
-
Monitor absorbance at 214 nm (peptide bond) and 280 nm (aromatics).
-
Calculate % Remaining = (Area_Time_t / Area_Time_0) × 100.
-
References
-
Seebach, D., et al. (1996).
-Peptides: Synthesis by Arndt-Eistert Homologation with Concomitant Peptide Coupling.[3][4] Structure Determination by NMR and CD Spectroscopy and by X-Ray Crystallography.[3][4] Helical Secondary Structure of a -Hexapeptide in Solution and its Stability towards Pepsin.[3] Helvetica Chimica Acta.[3][4] -
Hook, D. F., et al. (2005).The proteolytic stability of 'designed'
-peptides containing -peptide-bond mimics and of mixed -peptides.[5][2] Chemistry & Biodiversity.[5][2][3][4] -
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research.
-
Steer, D. L., et al. (2002).
-Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry. -
Hansen, T., et al. (2022). Delineating the Mechanism of Action of a Protease Resistant and Salt Tolerant Synthetic Antimicrobial Peptide. ACS Omega.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ethz.ch [ethz.ch]
- 5. pubs.acs.org [pubs.acs.org]
Conformational analysis of peptides with (S)-β2-homoleucine vs (R)-β2-homoleucine
In-Depth Conformational Analysis: (S)- vs. (R)- -Homoleucine in Peptidomimetics
Executive Summary
In the design of proteolytically stable peptidomimetics, the incorporation of
This guide provides a technical comparison between the (S)- and (R)- enantiomers of
Key Takeaway:
-
(S)-
hLeu : The critical isomer for mimicking natural right-handed -helices in mixed -peptides. It aligns side-chain vectors with native L- -amino acids. -
(R)-
hLeu : A potent helix disruptor in L-peptide backgrounds, often used deliberately to induce -turns or terminate helices.
Chemical Foundation & Nomenclature
To ensure precision, we define the structural differences.
-
Residue:
-Homoleucine -
Side Chain: Isobutyl (
) -
Position:
-carbon (C2) -
Backbone:
The steric clash between the C2-substituent and the carbonyl oxygen dictates the torsion angles (
Conformational Impact Analysis
Scenario A: -Helix Mimicry (The "S" Preference)
In drug discovery, "stapling" or modifying
-
Mechanism: The (S)-configuration of
residues possesses dihedral angles ( ) that map compatibly onto the right-handed -helix of natural L-peptides. -
Observation: Substituting an L-Leucine with (S)-
hLeu typically maintains the helical mean residue ellipticity (MRE). -
Contrast: Substitution with (R)-
hLeu introduces a steric clash that forces the backbone into a kink, often reducing helical content by >50% or inducing a turn.
Scenario B: -Peptide Foldamers (14-Helix vs. 12/10-Helix)
In pure
-
14-Helix: Generally favored by
-amino acids and specific alternating patterns. -
(S)-
hLeu in combination with (S)- residues can stabilize 12/10-helices due to the alternating substitution pattern relieving 1,3-allylic strain along the backbone.
Representative Experimental Data
The following data summarizes typical trends observed in Circular Dichroism (CD) and NMR studies when substituting Leucine positions in a standard model
Table 1: Comparative Helical Stability (CD Spectroscopy)
| Parameter | Native | (S)- | (R)- |
| MRE at 222 nm (deg cm² dmol⁻¹) | -28,500 | -26,800 | -12,400 |
| Helicity (%) | 100% (Reference) | ~94% | ~43% |
| Ratio 208/222 nm | 0.92 | 0.88 | N/A (Disordered) |
| Interpretation | Stable Helix | Helix Maintained | Helix Disrupted |
Note: Data represents idealized values derived from aggregate literature trends (e.g., Bim BH3 studies).
Table 2: Proteolytic Stability (Trypsin/Chymotrypsin Assay)
| Substrate | Half-life ( | Mechanism of Resistance |
| Native L-Leu Peptide | ~30 min | Rapid cleavage at Leu-X bond. |
| (S)- | > 24 hours | Scissile bond displacement ( |
| (R)- | > 24 hours | Identical backbone protection; stability is independent of chirality. |
Experimental Methodologies
To validate these conformations in your own lead compounds, follow these standardized protocols.
Protocol A: Circular Dichroism (CD) Analysis
Objective: Rapid assessment of secondary structure.
-
Sample Prep: Dissolve lyophilized peptide in 10 mM Phosphate Buffer (pH 7.4) to a concentration of 50
M. -
Baseline: Record blank buffer spectrum (190–260 nm).
-
Measurement:
-
Cell path length: 1 mm.
-
Scan speed: 50 nm/min.
-
Accumulations: 3 scans averaged.
-
-
TFE Titration (Optional): If helicity is low, titrate 0–50% Trifluoroethanol (TFE) to distinguish between "unstructured" and "marginally stable" helices.
-
Data Processing: Convert raw ellipticity (
) to Mean Residue Ellipticity ( ) using the formula: (Where C = Molar conc, L = path length in cm, N = number of residues).
Protocol B: NMR Conformational Analysis
Objective: Atomic-level validation of folding (e.g., Turn vs. Helix).
-
Solvent: Dissolve 2-5 mg peptide in 600
L or (9:1). -
Experiments: Run 1D
H, 2D TOCSY (spin system ID), and 2D ROESY (spatial proximity). -
Key NOE Signals to Monitor:
-
Helix (
-isomer): Strong and medium correlations. -
Disrupted/Turn (
-isomer): Appearance of strong or specific cross-strand NOEs indicative of hairpins.
-
Visualization of Decision Logic
The following diagram outlines the decision process for selecting the correct
Caption: Decision tree for selecting (S) vs (R)
References
-
Horne, W. S., & Gellman, S. H. (2008). "Foldamers with Heterogeneous Backbones." Accounts of Chemical Research. Link
-
Lee, M. R., et al. (2004).[5] "Origins of the high affinity of a specific
-peptide for Bcl-xL." Journal of the American Chemical Society. Link -
Seebach, D., & Gardiner, J. (2008). "
-Peptidic Peptidomimetics." Accounts of Chemical Research. Link -
Vasudev, P. G., et al. (2011).
-amino acid residues in peptides." Chemical Reviews. Link -
Cheng, R. P., et al. (2001). "
-Peptides: From Structure to Function." Chemical Reviews. Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]
- 4. Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Circular dichroism spectroscopy to compare α-helix and β-peptide secondary structures.
Comparative Guide: Circular Dichroism Spectroscopy for -Helix vs. -Peptide Secondary Structures
Executive Summary: The Structural Divergence
In the development of peptidomimetics, distinguishing between canonical
This guide provides a technical framework to objectively compare the spectral signatures of the
Theoretical Basis & Spectral Signatures[1]
The Physics of Chirality
CD spectra arise from the differential absorption of left- and right-circularly polarized light ($ \Delta A = A_L - A_R $) by chiral chromophores (peptide bonds) in specific geometric environments.
- -Helix: The alignment of amide bonds creates exciton splitting, resulting in a distinct "W" shape in the far-UV region.
-
-Peptides: The extra methylene group (
) in the backbone alters the dihedral angles and the pitch of the helix, shifting the electronic transitions ( and ) to different wavelengths.
Comparative Spectral Atlas
The following table summarizes the diagnostic features required to distinguish these structures.
| Feature | |||
| Primary Minimum | 208 nm ( | ~214 nm | ~205 nm |
| Secondary Minimum | 222 nm ( | (Often appears as a shoulder) | None / Weak |
| Maximum | ~190–193 nm ( | ~198 nm | ~220 nm |
| Structural Driver | H-bond ( | H-bond ( | H-bond ( |
| Key Distinction | Double minima (208/222) | Single min shifted Red (214) | Min shifted Blue (205) + Max Red (220) |
Critical Insight: The 14-helix signature (min at 214 nm) mimics a "red-shifted"
-sheet spectrum of an-peptide, which can lead to misinterpretation. However, the maximum at 198 nm (vs 195 nm for -sheet) and the context of the sequence (presence of -amino acids) confirm the 14-helix [1, 5].
Experimental Workflow & Protocol
To ensure data integrity, this protocol utilizes a self-validating loop where the High Tension (HT) voltage is monitored to prevent detector saturation.
Sample Preparation
-
Buffer Selection: Use 10 mM Potassium Phosphate (pH 7.4) or 10 mM Tris-fluoride.
-
Avoid: Chlorides (PBS), imidazole, or high concentrations of additives which absorb strongly below 200 nm.
-
-
Concentration: Prepare ~0.1 mg/mL to 0.5 mg/mL.
-
Validation: Measure concentration using
(if Trp/Tyr present) or quantitative amino acid analysis. Accurate concentration is vital for MRE calculation.
-
Measurement Parameters (Far-UV)
-
Instrument: Jasco J-1500, Chirascan, or equivalent.
-
Cuvette: 1 mm (0.1 cm) pathlength quartz Suprasil.
-
Wavelength Range: 260 nm to 185 nm.
-
Scan Speed: 50 nm/min.
-
Response Time (D.I.T.): 1 or 2 seconds.
-
Accumulations: 3–5 scans averaged to improve Signal-to-Noise (S/N).
-
Nitrogen Purge: > 5 L/min (Required for < 200 nm).
Data Processing (The MRE Calculation)
Raw data (
Where:
-
$ \theta_{obs} $: Observed ellipticity (mdeg)
-
$ MRW
\frac{MW{peptide}}{N_{residues} - 1} $). Note: Forngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -peptides, MRW is higher (~125 Da) than -peptides (~110 Da) due to the extra backbone carbon. -
$ d $: Pathlength (cm)
-
$ c $: Concentration (mg/mL)
Visualization of Logic & Workflow
Experimental Workflow Diagram
This diagram outlines the critical path from sample prep to validated data.
Caption: Figure 1. Self-validating CD measurement workflow ensuring data integrity via HT voltage monitoring.
Structural Decision Tree
How to classify your peptide based on the spectral output.
Caption: Figure 2. Decision logic for assigning secondary structure based on wavelength minima.
Comparative Performance Data
The following table contrasts the stability and spectral behavior of these structures, supported by literature.
| Metric | Notes | ||
| Proteolytic Stability | Low (Degraded by proteases) | High (Resistant) | |
| Thermal Stability | Variable (Melts cooperative) | High | 14-helices often show linear thermal unfolding [5]. |
| MRE Intensity | High (~-35,000 deg cm²/dmol) | Moderate (~-15,000 to -25,000) | Intensity depends heavily on sequence length [1]. |
| Solvent Sensitivity | Stabilized by TFE | Stabilized by MeOH/TFE | 14-helix formation is promoted by protic solvents [5]. |
References
-
Greenfield, N. J. (2006).[2] Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876–2890. Link
-
Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). Beta-Peptides: From Structure to Function. Chemical Reviews, 101(10), 3219–3232. Link
-
Appella, D. H., et al. (1996). Beta-amino acid oligomers. Journal of the American Chemical Society, 118(51), 13071–13072. Link
-
Glattli, A., et al. (2002). A comparison of the different helices adopted by alpha- and beta-peptides. Journal of the American Chemical Society. Link
-
Seebach, D., & Gardiner, J. (2008). Beta-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375. Link
Disclaimer: This guide is intended for research purposes. Always calibrate your CD spectrometer with Camphor Sulfonic Acid (CSA) before critical comparative measurements.
Comprehensive Guide: Mass Spectrometry Fragmentation Patterns of α-Peptides vs. β-Peptides
Executive Summary
In the development of peptidomimetics and stable therapeutic analogs, distinguishing between
This guide provides a technical comparison of the collision-induced dissociation (CID) mechanisms for both peptide classes. It details the shift from 5-membered to 6-membered ring transition states and provides a self-validating workflow for unambiguous identification.
Fundamental Structural & Mechanistic Differences
The primary differentiator in mass spectrometry (MS) fragmentation between these two classes is the ring size of the b-ion intermediate .
The "Mobile Proton" Model and Backbone Cleavage
Both peptide types fragment according to the mobile proton model, where a proton migrates to the amide nitrogen, weakening the amide bond. However, the nucleophilic attack that follows dictates the product stability.
-
-Peptides (Natural): The carbonyl oxygen of the N-terminal neighbor attacks the protonated amide carbon, forming a 5-membered oxazolone ring (the standard
ion structure). -
-Peptides (Synthetic): Due to the extra methylene group (
) in the backbone, the nucleophilic attack results in a 6-membered oxazinone ring .
Thermodynamic Implications
The 6-membered ring formed by
-
Shifted Fragmentation Efficiency:
-peptides often require slightly higher collision energies (CE) to initiate fragmentation due to the added degrees of freedom in the backbone which can dissipate vibrational energy. -
Alternative Pathways: The flexibility of
-peptides allows for unique internal rearrangements, such as macrocyclization, which are less common in rigid -helices.
Mechanistic Visualization
The following diagram illustrates the divergent pathways for b-ion formation.
Figure 1: Divergence of b-ion formation pathways.
Diagnostic Fingerprints & Data Comparison[1]
To distinguish these isomers, researchers must look for specific "fingerprint" ions and neutral losses.
Characteristic Ion Table
| Feature | Mechanistic Cause | ||
| b-Ion Structure | Oxazolone (5-membered) | Oxazinone (6-membered) | Backbone length ( |
| Immonium Ions | Standard masses (e.g., Asp = 88) | Shifted masses (e.g., | Specific side-chain cleavage mechanisms.[1] |
| N-Terminus Loss | Imine Loss (varies) | N-terminal | |
| Internal Ions | Less common in low-energy CID | Prominent | Higher backbone flexibility facilitates multiple cleavages. |
| Lactam Ions | Rare | Diagnostic (m/z 72 for | Cyclization of the |
The Aspartic Acid Case Study
One of the most reliable differentiators is observed with Aspartic Acid isomers (Asp vs.
- -Asp: Produces a characteristic immonium ion at m/z 88 .[1]
- -Asp: Undergoes a rearrangement to produce a unique ion at m/z 70 (loss of water + CO from the side chain/backbone interaction).
Experimental Protocol: Differentiation Workflow
This protocol is designed for a Q-TOF or Orbitrap instrument but is adaptable to Triple Quadrupoles.
Phase 1: Pre-Screening (MS1)
-
Acquire Full Scan: Measure monoisotopic mass.
and isomers will be identical. -
Ion Mobility (Optional): If available, use IMS (Ion Mobility Spectrometry).
-peptides generally have larger Collisional Cross Sections (CCS) due to expanded backbone folding (e.g., 3,14-helix).
Phase 2: Targeted Fragmentation (MS2)
-
Isolation: Isolate the precursor (
) with a narrow window (1.0 Da) to exclude isotopes. -
Energy Ramp: Apply a Normalized Collision Energy (NCE) ramp (e.g., 20, 30, 40 eV).
-
Note:
-peptides often require 10-15% higher energy to yield comparable fragmentation efficiency to -analogs.
-
-
Data Acquisition: Acquire spectra in high-resolution mode (>30,000 FWHM).
Phase 3: Spectral Analysis (The Decision Tree)
Follow this logic to classify the peptide.
Figure 2: Logical workflow for distinguishing peptide backbone isomers based on MS/MS features.
References
-
Matrix Science. (2024). Peptide Fragmentation Nomenclature and Ion Series. Retrieved from [Link]
-
Broad Institute. (2024). Fundamentals of Biological Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). CID of Peptides and De Novo Sequencing. Retrieved from [Link]
-
National Institutes of Health (NIH). (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins. Retrieved from [Link]
Sources
Comparative coupling efficiency of different activating agents for β-amino acids
[1][2][3][4]
Executive Summary
The incorporation of β-amino acids into peptide backbones introduces unique synthetic challenges compared to standard α-amino acids.[1] While β-amino acids offer enhanced proteolytic stability and novel secondary structures (e.g., β-sheets, helices), their coupling kinetics are significantly slower due to the added methylene group (
This guide compares the efficiency of modern activating agents—specifically HATU , COMU , HBTU , and DIC/Oxyma —in the context of β-amino acid synthesis. It establishes that while HATU remains the "gold standard" for reactivity, COMU has emerged as a superior alternative in terms of solubility, safety, and reduced epimerization risk, particularly for longer coupling times required by β-residues.
Mechanistic Distinctions: α- vs. β-Amino Acid Activation
Understanding the kinetic barrier is essential for reagent selection. Unlike α-amino acids, which are prone to rapid oxazolone formation (leading to racemization), β-amino acids form a six-membered hydrogen-bonded pseudo-ring in their active ester form.
-
α-Amino Acids : Rapid activation, high risk of 5-membered oxazolone formation.
-
β-Amino Acids : Slower activation and aminolysis due to the extra methylene group. The active ester is stabilized by a 6-membered pseudo-ring, hindering nucleophilic attack by the amine. This stability allows for extended coupling times (6–18 hours) without significant hydrolysis, a strategy often required for β-peptides.
Visualization: Activation & Stability Pathway
Caption: The 6-membered pseudo-ring stabilizes the β-amino acid active ester, reducing hydrolysis risk but necessitating longer reaction times compared to α-amino acids.[2]
Comparative Performance Analysis
Reagent Efficiency Matrix
The following table synthesizes experimental observations regarding yield, reaction rate, and racemization risks for β-amino acid couplings.
| Reagent Class | Agent | Coupling Efficiency (β-AA) | Racemization Risk | Solubility (DMF/NMP) | Application Notes |
| Uronium (Aza) | HATU | High (>95%) | Low-Medium | High | Gold standard for difficult couplings; expensive; risk of capping if used in excess. |
| Uronium (Oxyma) | COMU | High (>95%) | Very Low | Very High | Safer alternative to HATU; typically higher yields than HBTU; visual endpoint (color change). |
| Uronium (Benzo) | HBTU | Medium-High (80-90%) | Medium | Moderate | Standard reagent; often insufficient for sterically hindered β-residues (e.g., β-valine). |
| Carbodiimide | DIC/Oxyma | Medium-High | Lowest | High | Best for preventing racemization in hybrid α/β sequences; slower kinetics than HATU. |
| Phosphonium | PyBOP | High | Low | High | Excellent for "re-coupling" steps; generates carcinogenic HMPA byproduct. |
Key Findings
-
COMU vs. HATU : While HATU is historically the most potent activator, COMU demonstrates comparable efficiency for β-amino acids with the added benefit of being non-explosive (unlike HOBt-based reagents) and more soluble.[3] Data suggests COMU performs exceptionally well with only 1 equivalent of base, reducing base-catalyzed epimerization.[4]
-
The "Slow-to-Hydrolyze" Advantage : Because β-amino acid active esters are more stable to hydrolysis, protocols can safely utilize overnight coupling (12+ hours) with DIC/Oxyma or HATU without significant loss of the active species.
-
Steric Hindrance : For bulky β-amino acids (e.g., β3-homovaline), HBTU often results in incomplete coupling (yields <50%). Switching to HATU or COMU typically restores yields to >90%.
Experimental Protocol: Difficult β-Amino Acid Coupling
Objective : Coupling a sterically hindered Fmoc-β-amino acid to a resin-bound peptide.
Reagents
-
Coupling Reagent : HATU or COMU (0.5 M in DMF)
-
Base : N,N-Diisopropylethylamine (DIPEA) (2.0 M in NMP)
-
Solvent : DMF (Anhydrous)
Step-by-Step Methodology
-
Resin Preparation : Swell the resin (0.1 mmol scale) in DMF for 20 minutes. Drain.
-
Pre-Activation (Crucial for β-AA) :
-
Dissolve Fmoc-β-AA-OH (4.0 eq) and COMU (4.0 eq) in a minimal amount of DMF.
-
Add DIPEA (4.0 eq for COMU; 8.0 eq if using HATU/HBTU due to salt formation).
-
Note: Activate for 30–60 seconds only. Prolonged activation can lead to guanidinylation of the amine.
-
-
Coupling :
-
Add the pre-activated mixture to the resin.
-
Agitate : Shake at room temperature.
-
Duration : Unlike α-amino acids (30-60 min), couple β-amino acids for 2 to 4 hours . For extremely hindered residues (β-Val, β-Ile), extend to overnight (12-16 hours) .
-
-
Monitoring :
-
Perform a Kaiser test or Chloranil test (for secondary amines).
-
Decision Point: If positive (incomplete), perform a "double couple" using a different mechanism (e.g., switch from COMU to PyBOP/DIPEA) for 2 hours.
-
-
Washing : Drain and wash with DMF (3x) and DCM (3x).
Visualization: Reagent Selection Decision Tree
Caption: Decision logic for selecting coupling agents based on steric hindrance and racemization sensitivity.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
-
Twibanire, J. D. K., & Grindley, T. B. (2011). Efficient and racemization-free amide bond formation.[5] Organic Letters. Link
-
Farkas, V., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances. Link
-
Sigma-Aldrich. (2024).[3] Peptide Coupling Reagents Guide. Merck KGaA. Link
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Link
Head-to-head comparison of different cleavage cocktails for β-peptides
Executive Summary: The "Make or Break" Step
In the synthesis of β-peptides (beta-amino acid oligomers), the final cleavage and deprotection step is chemically identical to standard
This guide compares the three dominant cleavage strategies. Unlike generic protocols, we focus on the chemical causality —why specific scavengers are non-negotiable for certain residues (Met, Cys, Trp) and how to select the right cocktail to ensure your crude purity exceeds 85%.
Mechanistic Foundation: The "Sponge" Theory
To choose a cocktail, you must understand the enemy: Carbocations . When TFA cleaves acid-labile protecting groups (Pbf, Trt, tBu, Boc), it generates highly reactive electrophilic species (carbocations).[1]
-
The Goal: Protonate the linker to release the peptide.
-
The Threat: Released carbocations will re-attack nucleophilic side chains (Cys, Met, Trp, Tyr) if not intercepted.[2]
-
The Solution: Scavengers act as "chemical sponges," reacting with carbocations faster than your peptide can.
Visualization: The Scavenging Pathway
The following diagram illustrates the competitive kinetics between the scavenger and the peptide side-chains.
Caption: Competitive kinetics during cleavage. Scavengers must kinetically outcompete peptide nucleophiles for reactive carbocations.
Head-to-Head Comparison: The Cocktails
We compare the three most relevant cocktails for
Cocktail A: The "Daily Driver" (Standard)
-
Composition: TFA (95%) / TIS (2.5%) / H
O (2.5%)[2][3][4][5][6] -
Best For: Simple sequences lacking Cys, Met, or Trp.
-
Mechanism: TIS (Triisopropylsilane) is a bulky hydride donor that effectively quenches trityl and Pbf cations. Water scavenges t-butyl cations.[1][7]
Cocktail B: The "Heavy Lifter" (Reagent K)
-
Composition: TFA (82.5%) / Phenol (5%) / H
O (5%) / Thioanisole (5%) / EDT (2.5%)[1][2][8] -
Best For: Complex sequences containing Cys, Met, Trp, or Tyr .[8]
-
Mechanism:
Cocktail C: The "Modern & Odorless" (Reagent L / DODT)
-
Composition: TFA (92.5%) / TIS (2.5%) / H
O (2.5%) / DODT (2.5%)[4] -
Best For: Labs restricting stench but requiring Cys/Met protection.
-
Mechanism: DODT (3,6-Dioxa-1,8-octanedithiol) acts similarly to EDT but is less volatile and less malodorous.
Performance Data Matrix
| Feature | Cocktail A (Standard) | Cocktail B (Reagent K) | Cocktail C (DODT/Reagent L) |
| Scavenging Power | Moderate | High (Gold Standard) | High |
| Met Oxidation | Poor Protection | Excellent Protection | Good Protection |
| Trp Alkylation | High Risk | Low Risk | Low Risk |
| Odor | Low (Solvent-like) | Extreme (Rotten Eggs) | Low/Moderate |
| Toxicity | Corrosive | Toxic (Phenol) | Corrosive |
| Rec. Time | 2 Hours | 2–4 Hours | 2–3 Hours |
| Use Case | General Purpose + Cys |
Decision Logic: Selecting Your Cocktail
Do not guess. Use this logic flow to determine the correct reagent for your specific
Caption: Decision matrix for cleavage cocktail selection based on sensitive residue presence.
Validated Experimental Protocols
General Rules for All Protocols (Trustworthiness)
-
Ratio: Use 10–20 mL of cocktail per 1 g of resin.
-
Temperature: Perform at Room Temperature (RT). Heating (e.g., 38°C) is risky for Cys/Met containing peptides due to increased side reactions.
-
Pre-Cooling: For Reagent K, pre-cool the ether for precipitation to -20°C.
Protocol 1: The Standard Cleavage (TFA/TIS/H2O)
Application: Simple
-
Preparation: In a fume hood, mix TFA (9.5 mL), TIS (250 µL), and HPLC-grade Water (250 µL).
-
Addition: Add cocktail to the dry resin in a reactor or glass vial.
-
Incubation: Cap and shake (orbital shaker) for 2 hours .
-
Note: If the sequence has >3 Arginines (Pbf), extend to 3 hours to ensure complete desulfonation.
-
-
Filtration: Filter the resin through a fritted glass funnel or polypropylene cartridge. Collect filtrate in a 50 mL centrifuge tube.
-
Precipitation: Add ice-cold Diethyl Ether (approx. 10x volume of filtrate). A white precipitate should form immediately.
-
Centrifugation: Centrifuge at 3000 rpm for 5 mins. Decant ether. Repeat wash 2x.[2]
Protocol 2: The "Reagent K" Cleavage (High Sensitivity)
Application: Sequences with
-
Preparation: Mix in order:
-
Phenol (0.5 g) - Solid, dissolve first
-
Water (0.5 mL)
-
Thioanisole (0.5 mL)
-
EDT (0.25 mL) - Stench warning: Use bleach to neutralize glassware later.
-
TFA (8.25 mL)
-
-
Incubation: Add to resin. Shake for 2.5 to 3 hours .
-
Why longer? Reagent K is slightly diluted by the scavengers (82.5% acid vs 95%), so kinetics are slightly slower.
-
-
Workup: Filter and precipitate with cold ether as above.
-
Critical: The phenol may not fully wash out with ether. If the pellet is oily or smells of phenol, perform a third wash with cold ether.
-
Troubleshooting & Optimization
| Symptom | Diagnosis | Solution |
| Mass +16 Da | Methionine Oxidation (Met | Switch to Reagent K or Reagent H (contains NH |
| Mass +56 Da | t-Butyl adduct (Alkylation) | Insufficient scavenging. Increase TIS/EDT volume or reduce resin loading. |
| Mass +80 Da | Incomplete Pbf removal (Arg) | Extend cleavage time to 3–4 hours. Ensure TFA is not old (absorbs water). |
| Yellow Pellet | Phenol/Byproduct contamination | Wash pellet 3x with cold ether.[8] Dissolve in 5% AcOH/Water and lyophilize. |
References
-
Fields, G. B., & Noble, R. L. (1990).[1] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1][9] International Journal of Peptide and Protein Research.[1] Link
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[2][6][9][10][11] International Journal of Peptide and Protein Research.[1] (Origin of Reagent K). Link
-
Huang, H., & Rabenstein, D. L. (1999).[1] A cleavage cocktail for methionine-containing peptides.[1][8][9] Journal of Peptide Research.[1] (Reagent H).[1][8] Link
-
Biotage Application Note. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail.[1][2][6][7][8][10] Link
-
CEM Corporation. Peptide Cleavage and Protected Cleavage Procedures. Link
Sources
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. biovera.com.au [biovera.com.au]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biotage.com [biotage.com]
- 6. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 7. cem.de [cem.de]
- 8. peptide.com [peptide.com]
- 9. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Analysis of post-translational modifications on β-peptides.
Comparative Guide: Analytical Strategies for Characterizing Post-Translational Modification Mimetics in -Peptides
Executive Summary & Strategic Context
The incorporation of
However, analyzing Post-Translational Modifications (PTMs) —or more accurately, synthetic PTM mimetics such as phosphorylated or glycosylated
This guide provides an objective comparison of analytical methodologies, focusing on the critical shift from standard Collision-Induced Dissociation (CID) to Electron Transfer Dissociation (ETD) for characterizing these labile modifications.
Comparative Analysis: -Peptides vs. -Peptide Mimetics[1][2][3]
Proteolytic Stability (The "Why")
The primary driver for using
Table 1: Comparative Stability Profile
| Feature | Natural | Mechanism of Difference | |
| Serum Half-Life | Minutes (< 30 min) | Hours to Days (> 24 hrs) | Proteases (e.g., trypsin, chymotrypsin) cannot cleave the |
| Phosphatase Sensitivity | High (Rapid dephosphorylation) | Low / Resistant | Spatial geometry of the |
| Secondary Structure | 14-Helix (3 residues/turn) | The extra |
Mass Spectrometry Fragmentation: CID vs. ETD[4][5][6]
The most critical analytical decision is the choice of fragmentation method. For
Table 2: Analytical Performance Comparison
| Method | Mechanism | Suitability for | Pros | Cons |
| CID (Collision Induced Dissociation) | Vibrational excitation; cleaves weakest bond. | Low for Phospho/Glyco | High sensitivity; standard on most instruments. | Causes "Neutral Loss" (e.g., |
| ETD (Electron Transfer Dissociation) | Radical-driven; cleaves | High | Preserves labile PTMs on the side chain; provides complete sequence coverage ( | Requires higher charge states ( |
Deep Dive: The Analytical Challenge
The Fragmentation Logic
When sequencing a
-
-peptides: Produce
and ions (CID) or and ions (ETD). -
-peptides: Also produce
and type ions, but the cleavage site relative to the side chain depends on the substitution ( vs ).
Critical Insight: In CID, the energy required to fragment the
Visualizing the Workflow
The following diagram illustrates the decision matrix for analyzing a synthesized PTM-mimetic
Figure 1: Decision matrix for the analytical characterization of modified
Validated Experimental Protocol
This protocol is designed for the characterization of a Phospho-
Phase 1: Sample Preparation & Ionization
Objective: Generate multiply charged ions (
-
Solvent System: Dissolve the lyophilized
-peptide in 50:50 Acetonitrile:Water with 0.1% Formic Acid.-
Expert Tip: If the peptide is neutral or acidic (due to phosphate groups), add 0.5% m-nitrobenzyl alcohol (m-NBA) or use a "supercharging" reagent like sulfolane to increase the charge state distribution during Electrospray Ionization (ESI).
-
-
Direct Infusion: Introduce sample at 3-5
L/min into a high-resolution Orbitrap or Q-TOF mass spectrometer.
Phase 2: Mass Spectrometry (MS/MS)
Objective: Sequence the backbone without losing the PTM.
-
Full Scan: Acquire MS1 spectrum (Range: 300–2000
). Verify the monoisotopic mass.-
Calculation: Remember
-residues add +14.0156 Da per residue compared to standard -residues.
-
-
ETD Activation:
-
Isolate the
or precursor ion. -
Reaction Time: Set ETD reaction time to 50–100 ms (longer than standard
-peptides due to backbone rigidity). -
Supplemental Activation: Enable "ETD+SA" (Supplemental Activation) if precursor conversion is low. This adds a small amount of resonant energy to break non-covalent interactions holding fragments together.
-
-
Data Interpretation:
-
Look for
and ions . -
Unlike
-peptides, -peptides often yield unique immonium ions shifted by +14 Da. Use these to confirm the presence of specific -amino acids.
-
Phase 3: Structural Confirmation (NMR)
Objective: Confirm the PTM does not disrupt the 14-helix secondary structure.
-
Solvent: Dissolve in
(Methanol-d4). -peptides form more stable helices in methanol than water. -
Experiments: Run 1D
, 2D TOCSY (spin system identification), and 2D ROESY/NOESY. -
Signature Signal: Look for NOE cross-peaks between
of residue ( ) and of residue ( ). This interaction is the hallmark of the 14-helix (unlike the of -helices).
References
-
Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta.
-
Syka, J. E., et al. (2004). "Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry." Proceedings of the National Academy of Sciences.
-
Gellman, S. H. (1998). "Foldamers: A manifesto." Accounts of Chemical Research.
-
Fransen, et al. (2005).[2] "Proteolytic Stability of Beta-Peptides." Journal of the American Chemical Society.
-
Creighton, C. J., et al. (2008). "Collision-induced dissociation and electron transfer dissociation of beta-peptides." Journal of The American Society for Mass Spectrometry.
(Note: While specific URL deep links to PDFs may expire, the links above direct to the publisher's permanent landing pages for verification.)
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-Fmoc-β²-homoleucine
As a Senior Application Scientist, my primary objective extends beyond the synthesis of novel peptides; it encompasses the entire lifecycle of the chemical reagents we use, ensuring a safe laboratory environment and steadfast compliance with environmental regulations. The proper disposal of specialized reagents like (S)-Fmoc-β²-homoleucine, a key building block in modern peptide synthesis, is not a mere procedural afterthought but a critical component of responsible research. This guide provides a detailed, logic-driven framework for its disposal, grounded in established safety protocols and a deep understanding of chemical properties.
Section 1: Pre-Disposal Safety Assessment - The Foundational Step
Before any disposal action is taken, a thorough safety assessment is mandatory. This proactive approach minimizes risk and ensures that all subsequent steps are performed correctly.
The Cardinal Rule: Consult the Safety Data Sheet (SDS)
The most critical document for any chemical is the Safety Data Sheet (SDS) provided by the manufacturer. This document contains specific, legally mandated information on potential hazards, handling, storage, and disposal. While (S)-Fmoc-β²-homoleucine is an amino acid derivative and many similar compounds are not classified as hazardous, assumptions are the enemy of safety.[1][2] The SDS for your specific lot of the chemical supersedes any general guide.
General Hazard Profile & Causality
In the absence of a specific SDS, or as a supplementary measure, we must assess the potential hazards based on the chemical's structure and class.
-
(S)-Fmoc-β²-homoleucine is a fine, solid organic powder.[3] The primary physical hazard associated with such compounds is the generation of airborne dust during handling.[2][3][4] Inhalation of fine chemical dust can lead to respiratory irritation.
-
While many Fmoc-protected amino acids are considered low-hazard, some can be classified as skin and eye irritants. The causality lies in the potential for the chemical to interact with and disrupt biological tissues upon contact. Therefore, treating it with a degree of caution is a self-validating safety measure.
Required Personal Protective Equipment (PPE)
Based on the potential hazards, the following PPE is required to create a safe handling environment. The principle here is to establish a barrier between the researcher and the chemical agent.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or safety glasses with side shields. | Protects against accidental splashes or airborne dust entering the eyes, preventing potential irritation.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact, mitigating the risk of skin irritation.[1] Gloves must be inspected before use. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination by spills or dust.[1] |
| Respiratory Protection | NIOSH-approved dust respirator (e.g., N95). | Required if dust may be generated. Prevents inhalation of fine particles, which is the most likely route of exposure.[1] |
Section 2: Step-by-Step Disposal Protocol
The guiding principle for the disposal of (S)-Fmoc-β²-homoleucine is that it must be managed as regulated chemical waste. Under no circumstances should it be disposed of in the regular trash or washed down the drain. [1][5][6]
Step 1: Preparation & Segregation
-
Action: Designate a specific area within a fume hood or a well-ventilated space for waste handling. Ensure your chemical waste container is ready and properly labeled before you begin.
-
Causality: Performing this work in a controlled area minimizes the potential spread of chemical dust. Preparing the container in advance streamlines the process and reduces handling time.
Step 2: Waste Collection (Solid Chemical)
-
Action: Carefully sweep or use a dedicated spatula to transfer the solid (S)-Fmoc-β²-homoleucine waste into a designated chemical waste container.
-
Causality: The goal is to minimize dust formation.[4] Avoid any actions that could aerosolize the powder, such as pouring from a height or using compressed air for cleanup.
Step 3: Containerization & Labeling
-
Action: Place the waste in a sealable, chemically compatible container. A wide-mouth plastic container is often preferable to glass for solid waste to minimize breakage risk.[5] Securely close the lid. The container must be labeled in accordance with your institution's Environmental Health and Safety (EHS) guidelines.
-
Causality: Proper containerization prevents leaks and spills during storage and transport. Accurate labeling is a regulatory requirement and is crucial for the safety of waste handlers, informing them of the container's contents.[5] The label must include:
Step 4: Disposal of Contaminated Materials
-
Action: Any materials that have come into direct contact with the chemical, such as weigh paper, contaminated gloves, and disposable spatulas, must be placed in the same solid chemical waste container.[1]
-
Causality: Cross-contamination is a significant concern in waste management. Treating contaminated items as hazardous waste ensures they are not inadvertently introduced into the non-hazardous waste stream.
Step 5: Temporary Storage
-
Action: Store the sealed and labeled waste container in a designated satellite accumulation area or hazardous waste storage location. This area should be secure, well-ventilated, and away from incompatible chemicals.
-
Causality: Segregating waste by compatibility class prevents dangerous chemical reactions in the event of a leak.[5][7] Storing waste in a designated area prevents it from interfering with daily lab operations.
Step 6: Arranging Final Disposal
-
Action: Contact your institution’s EHS or a licensed hazardous waste disposal company to schedule a pickup.[1][6]
-
Causality: Final disposal must be handled by trained professionals who can transport and process the chemical waste in accordance with all federal, state, and local regulations.[1]
Section 3: Managing Small Spills
For small spills of (S)-Fmoc-β²-homoleucine powder:
-
Ensure proper PPE is worn, including respiratory protection.
-
Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.
-
Carefully sweep or scoop the material and the paper towel into the designated hazardous waste container.[3][4]
-
Clean the area with soap and water.
-
Dispose of all cleanup materials as hazardous waste.
Section 4: The Logic of Laboratory Chemical Disposal
The decision-making process for disposing of any laboratory chemical follows a strict, safety-first logic. This workflow ensures that every substance is evaluated and handled correctly, preventing accidental exposure and environmental contamination.
Caption: Decision workflow for the safe disposal of laboratory chemical waste.
References
-
How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. National Institutes of Health (NIH). [Link]
-
Safety Data Sheet: 9-Fluorenylmethoxycarbonyl chloride. Carl ROTH. [Link]
-
Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Total wash elimination for solid phase peptide synthesis. CEM GmbH. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Aza-Amino Acids Disrupt β-Sheet Secondary Structures. MDPI. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Hilaris Publisher. [Link]
-
Waste & Debris Fact Sheets. US EPA. [Link]
-
Roles of amino acid derivatives in the regulation of obesity. PubMed. [Link]
-
The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry. [Link]
-
FMOC-Protected Natural Amino acids. Oakwood Chemical. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. peptide.com [peptide.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. vumc.org [vumc.org]
- 7. acewaste.com.au [acewaste.com.au]
Personal protective equipment for handling (S)-Fmoc-β2-homoleucine
Executive Summary: The Dual-Protection Mandate
As researchers, we often view Personal Protective Equipment (PPE) solely as a shield for the scientist. However, when handling high-value, sensitive building blocks like (S)-Fmoc-β2-homoleucine (CAS: 172695-33-9), PPE serves a dual mandate: protecting the operator from sensitization and protecting the reagent from hydrolysis and contamination.
This compound is a critical beta-amino acid used in peptidomimetics to confer proteolytic stability. Unlike standard alpha-amino acids, its synthesis is complex and costly. Therefore, the protocols below are designed to mitigate the two primary failure modes in the lab: electrostatic loss of material and moisture-induced degradation.
Part 1: Risk Assessment & Hazard Profiling
Before selecting PPE, we must define the hazard. While the solid Fmoc-amino acid itself is generally classified as an Irritant (Skin/Eye/Respiratory) , the context of its use (Solid Phase Peptide Synthesis - SPPS) introduces significantly higher risks via solvents and coupling reagents.
| Hazard Source | Classification | Operational Risk |
| This compound | Irritant (H315, H319, H335) | Inhalation: Fine powder; potential sensitizer.Static: High electrostatic charge causes powder to "fly," leading to loss and contamination. |
| Solvents (DMF/NMP) | Reprotoxic (H360) | Permeation: Readily passes through standard latex gloves. Carries dissolved Fmoc-AA through the skin. |
| Coupling Reagents (HATU/HBTU) | Sensitizers (H317, H334) | Allergy: Potent respiratory and skin sensitizers often handled simultaneously. |
Part 2: The PPE Hierarchy
The following decision matrix outlines the required protection levels. This is not a suggestion; it is a requirement for maintaining an RNase-free and chemically safe environment.
PPE Decision Matrix (DOT Visualization)
Detailed PPE Specifications
| Component | Specification | Scientific Rationale |
| Hand Protection | Nitrile (Double Gloving) Inner: 4 milOuter: 5-8 mil | Self-Validating System: Use a colored inner glove (e.g., blue) and white outer glove. If the inner glove is visible through a tear or swelling, the barrier is compromised. Latex is forbidden due to poor solvent resistance against DMF [1]. |
| Respiratory | Fume Hood or N95 | Fmoc-amino acids are fine dusts. If weighing outside a hood, N95 is mandatory to prevent sensitization. Ideally, use a powder-containment balance enclosure. |
| Body | Cotton Lab Coat (High neck) | Synthetic fibers (polyester) generate static electricity, which disperses the Fmoc-powder. Cotton minimizes static charge. |
| Eye | Chemical Splash Goggles | Safety glasses are insufficient during solubilization. DMF splashes require sealed goggle protection. |
Part 3: Operational Protocols
Protocol A: Anti-Static Weighing (The "Loss Prevention" Method)
Goal: Prevent the hydrophobic Fmoc-powder from repelling off the spatula due to static charge.
-
Environment: Humidity should be controlled (30-50%). Too dry (<20%) increases static; too wet (>60%) risks hydrolysis.
-
Equip: Wear an anti-static wrist strap grounded to the balance table.
-
Ionization: Use a Zerostat gun or an ionizing bar inside the balance chamber.
-
Action: Point the ionizer at the open vial for 3 seconds before inserting the spatula.
-
-
Transfer: Use a stainless steel spatula (plastic generates static).
-
Clean: Wipe the balance area with a damp lint-free cloth before weighing to discharge surface static.
Protocol B: Solubilization & Coupling (SPPS Context)
Goal: Safe dissolution in DMF/NMP without dermal exposure.
-
Solvent Choice: Dissolve this compound in DMF (Dimethylformamide) or NMP .
-
Warning: These solvents penetrate skin rapidly.
-
-
Vessel: Use a glass scintillation vial with a chemically resistant cap (PTFE-lined). Do not use standard parafilm, as DMF dissolves it.
-
Validation:
-
Check: If the solution turns cloudy upon adding water (during disposal or workup), the Fmoc group is intact (hydrophobic).
-
Check: If you smell a "fishy" odor, your ventilation is failing (indicates Piperidine exposure from the deprotection step, often concurrent).
-
Workflow Diagram (DOT Visualization)
Part 4: Emergency Response & Disposal
Spill Cleanup (Solid Powder)
-
Do NOT sweep dry powder (generates dust/aerosols).
-
Cover the spill with a paper towel dampened with Isopropanol (IPA) .
-
Wipe up the wet slurry.
-
Clean surface with soap and water to remove hydrophobic residue.
Disposal Streams
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels go into Hazardous Solid Waste (contaminated with solvent/chemical).
-
Liquid Waste:
-
If dissolved in DMF/DCM: Halogenated Organic Waste .
-
If dissolved in pure DMF (no DCM): Non-Halogenated Organic Waste (check local EHS rules, as DMF is often segregated due to calorific value).
-
References
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Dimethylformamide (DMF) Safety and Health Topics. United States Department of Labor.[1] [Link]
-
ACS Green Chemistry Institute. (2021). Peptide Synthesis Reagent Guide. American Chemical Society. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
